6,7-Dimethoxy-4-coumarinylacetic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBVNOUQXDVDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350928 | |
| Record name | ST072861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88404-26-6 | |
| Record name | ST072861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-4-coumarinylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent derivative of the coumarin (B35378) family, a class of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and as molecular probes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of related chemical and biological pathways.
Core Chemical Properties
This compound is a synthetic organic compound.[3] It is recognized for its fluorescent properties, making it a valuable tool in various biochemical assays.[4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 88404-26-6 | [5] |
| Molecular Formula | C₁₃H₁₂O₆ | [5] |
| Molecular Weight | 264.23 g/mol | [5] |
| Appearance | Light tan solid powder | |
| Purity | ≥98.0% (TLC) | |
| Solubility | Soluble in DMSO and methanol. | |
| Fluorescence (in Methanol) | λex: 342 nm, λem: 418 nm | |
| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years. | [6] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the carboxylic acid proton. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing lactone ring.
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the lactone, the carboxylic acid carbonyl, the carbons of the aromatic ring, the methoxy carbons, and the methylene carbon. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, a sharp C=O stretch from the lactone, another C=O stretch from the carboxylic acid, C=C stretching from the aromatic ring, and C-O stretching from the ether and ester functionalities.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetic acid side chain and cleavage of the methoxy groups.
Synthesis of this compound
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[7][8] This reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[7]
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the Pechmann condensation of 3,4-dimethoxyphenol (B20763) with malic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[9] Malic acid, under these conditions, can serve as the three-carbon synthon required for the formation of the acetic acid moiety at the 4-position of the coumarin ring.[7]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Pechmann condensation with similar substrates.[10]
Materials:
-
3,4-Dimethoxyphenol
-
Malic acid
-
Concentrated Sulfuric Acid (98%)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxyphenol and malic acid in equimolar amounts.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove excess acid.
-
Purification: Dissolve the crude product in a saturated sodium bicarbonate solution. Filter to remove any insoluble impurities. Re-precipitate the product by slowly adding concentrated hydrochloric acid until the solution is acidic. Collect the purified product by vacuum filtration, wash with cold deionized water, and dry.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Caption: General experimental workflow for the synthesis and purification.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of dimethoxycoumarin derivatives has been shown to possess a range of pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][11]
Potential Modulation of Signaling Pathways
Coumarin derivatives are known to interact with various cellular signaling pathways. Dimethoxy-substituted coumarins, in particular, have been implicated in the modulation of key inflammatory and cell survival pathways.
NF-κB and MAPK Signaling: Some dimethoxycoumarin derivatives have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and cell proliferation. By inhibiting these pathways, such compounds can exert anti-inflammatory and anti-cancer effects.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by dimethoxycoumarin derivatives.
Application as a Fluorescent Probe
Given its intrinsic fluorescence, this compound and its derivatives are valuable as fluorescent probes in various biological assays.[4] For instance, they can be used to label peptides and proteins or to design "turn-on" fluorescent substrates for detecting enzyme activity.[4][12] In such assays, the coumarin fluorophore is often quenched in its conjugated state and exhibits a significant increase in fluorescence upon enzymatic cleavage.[4]
Safety and Handling
Detailed safety information for this compound is not extensively documented. As with any chemical, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[13][14]
Conclusion
This compound is a fluorescent molecule with potential applications in both biological research as a molecular probe and in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its synthesis can be achieved through established methods like the Pechmann condensation. Further research is warranted to fully elucidate its specific biological activities and to explore its full potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cogershop.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. Pechmann Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and properties of (6,7-dimethoxy-4-coumaryl)alanine: a fluorescent peptide label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. eurogentec.com [eurogentec.com]
An In-depth Technical Guide to the Photophysical Properties of 6,7-Dimethoxy-4-coumarinylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule belonging to the coumarin (B35378) family, a class of compounds widely utilized as fluorescent probes and labels in biological and chemical research. This technical guide provides a comprehensive overview of the known photophysical properties of this compound. Due to the limited availability of specific quantitative data for this particular derivative, this guide also incorporates comparative data from structurally similar and well-characterized coumarin compounds to provide a broader context for its potential behavior and application. Detailed experimental protocols for the characterization of fundamental photophysical parameters are also presented, alongside a representative experimental workflow for its application in enzyme kinetics, visualized using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences who are considering the use of this fluorophore in their studies.
Introduction
Coumarin derivatives are a prominent class of fluorophores valued for their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment. This compound, with its characteristic coumarin core and methoxy (B1213986) substitutions, is recognized as a fluorescent reagent.[1] The acetic acid moiety at the 4-position provides a convenient point for conjugation to biomolecules, making it a potentially useful tool for fluorescent labeling. Understanding its photophysical properties is paramount for its effective application in fluorescence-based assays, microscopy, and as a molecular probe.
Photophysical Properties
The photophysical characteristics of a fluorophore dictate its suitability for specific applications. Key parameters include the absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.
Absorption and Emission Spectra
The absorption and fluorescence emission spectra define the wavelengths at which the molecule absorbs and emits light. For this compound, the following spectral properties have been reported:
| Property | Wavelength (nm) | Solvent |
| Excitation Maximum (λex) | 342 | Methanol (B129727) |
| Emission Maximum (λem) | 418 | Methanol |
Table 1: Excitation and emission maxima of this compound in methanol.
Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime
| Compound | Solvent/Conditions | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| 7-Methoxycoumarin-4-acetic acid | Methanol | 11,820 at 323.8 nm[2] | 0.18[2] | Not Reported |
| Coumarin derivative (p-methyl on phenyl ring) | DMSO | Not Reported | 0.83 | Not Reported |
| Coumarin derivative (unsubstituted phenyl ring) | DMSO | Not Reported | 0.41 | Not Reported |
| Coumarin derivative (4-OMe on phenyl ring) | DMSO | Not Reported | 0.26 | Not Reported |
| Coumarin derivative (3-Cl on phenyl ring) | DMSO | Not Reported | 0.60 | Not Reported |
| 7-amino-4-methylcoumarin | Not Specified | 18,000 | 0.18 | Not Reported |
| 6-chloro-7-hydroxy-coumarin-3-carbamide | Not Specified | 44,000 | 0.93 | Not Reported |
Table 2: Photophysical data for structurally related coumarin derivatives. This data is provided for comparative purposes as specific values for this compound are not available.
Experimental Protocols
Accurate determination of the photophysical properties of this compound is crucial for its reliable use. The following are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade methanol or DMSO) to prepare a concentrated stock solution.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax), which is approximately 342 nm for this compound in methanol. Use the same solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample. For coumarin derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or other coumarin standards can be used.
-
Preparation of Solutions: Prepare dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Spectral Measurements:
-
Measure the absorption spectra of both the sample and the standard.
-
Using a spectrofluorometer, measure the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.
-
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity (area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Determination of Fluorescence Lifetime
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Methodology:
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector is required.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a wavelength near its absorption maximum.
-
Collect the emitted photons over time. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
-
Data Analysis:
-
A histogram of photon arrival times is generated, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to determine the fluorescence lifetime (τ).
-
Representative Experimental Workflow: Fluorometric Enzyme Assay
This compound and its derivatives can be used as fluorogenic substrates in enzyme assays. The general principle involves the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to release the highly fluorescent coumarin. The following diagram illustrates a typical workflow for such an assay.
References
6,7-Dimethoxy-4-coumarinylacetic Acid: A Comprehensive Technical Guide to its Fluorescence Spectrum and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorescence properties of 6,7-Dimethoxy-4-coumarinylacetic acid, a fluorescent molecule with applications in various scientific domains.[1][2] This document details its spectral characteristics, outlines experimental protocols for its synthesis and fluorescence analysis, and explores its potential utility in drug discovery and development.
Core Photophysical and Chemical Properties
This compound is a coumarin (B35378) derivative recognized for its fluorescent properties.[1][2] Coumarins, as a class of compounds, are known for their utility as fluorescent probes due to their sensitivity to the local microenvironment. The photophysical characteristics of this compound are summarized below.
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 342 nm | Methanol | [3] |
| Emission Maximum (λem) | 418 nm | Methanol | [3] |
| Molecular Formula | C₁₃H₁₂O₆ | - | [2] |
| Molecular Weight | 264.23 g/mol | - | [2] |
| Appearance | Light tan solid | - | [1] |
| Solubility | DMSO, Methanol | - | [1] |
Fluorescence Spectrum Analysis
Experimental Protocol: Determination of Fluorescence Quantum Yield and Lifetime
Objective: To determine the fluorescence quantum yield (Φ) and lifetime (τ) of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., methanol, ethanol, DMSO)
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with time-correlated single-photon counting (TCSPC) capabilities
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.
-
Fluorescence Emission Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Utilize a TCSPC system.
-
Excite the sample with a pulsed light source at the absorption maximum.
-
Measure the decay of the fluorescence intensity over time.
-
Analyze the decay curve to determine the fluorescence lifetime (τ).
-
References
Technical Guide: Spectroscopic Properties of 6,7-Dimethoxy-4-coumarinylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission maxima of the fluorescent molecule 6,7-Dimethoxy-4-coumarinylacetic acid. It includes a summary of its photophysical properties, detailed experimental protocols for its characterization, and a workflow for its application in enzyme assays.
Core Photophysical Properties
This compound is a fluorescent compound belonging to the coumarin (B35378) family, which is widely used in various biochemical and biomedical applications. Its fluorescence characteristics are highly dependent on the solvent environment.
Quantitative Data Summary
The following table summarizes the known excitation and emission maxima for this compound and a structurally similar compound for comparison. The solvent plays a crucial role in the photophysical properties of coumarin derivatives, influencing the Stokes shift (the difference between the excitation and emission maxima).
| Compound | Solvent/Buffer | Excitation Maxima (λex) | Emission Maxima (λem) |
| This compound | Methanol | 342 nm | 418 nm |
| This compound | DMSO or Methanol | 342 nm | 418 nm |
| 6,7-Dihydroxy-4-coumarinylacetic acid (for comparison) | 0.1 M Tris, pH 8.0 | 386 nm | 465 nm |
Experimental Protocols
The accurate determination of the excitation and emission maxima is critical for the effective use of this compound as a fluorescent probe. Below are detailed methodologies for the spectroscopic characterization of coumarin derivatives.
Measurement of Absorption and Emission Spectra
This protocol outlines the general procedure for determining the absorption and fluorescence spectra of a coumarin derivative.
Instrumentation:
-
UV-Vis Spectrophotometer: For measuring the absorption spectrum.
-
Spectrofluorometer: Equipped with an excitation and an emission monochromator for measuring fluorescence spectra.
-
Quartz Cuvettes: 1 cm path length.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., methanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectrum:
-
Use the UV-Vis spectrophotometer to measure the absorption spectrum of the sample.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax.
-
Scan the emission monochromator across a suitable wavelength range to detect the fluorescence emission.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λem.
-
Scan the excitation monochromator over a range of shorter wavelengths.
-
The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength (λex).
-
Application Workflow: Enzymatic Assay
This compound and its derivatives can be employed as "turn-on" fluorescent probes in enzyme assays. In a common application, a non-fluorescent substrate derivative of the coumarin is synthesized. Upon enzymatic cleavage of a specific moiety, the highly fluorescent coumarin is released, leading to a measurable increase in fluorescence intensity that is proportional to the enzyme's activity.
Below is a diagram illustrating the general workflow for a fluorometric enzyme assay using a coumarin-based substrate.
Caption: General workflow for a fluorometric enzyme assay using a coumarin-based substrate.
Signaling Pathway of Enzyme Detection
The underlying principle of the "turn-on" fluorescence in these assays is the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. This can be visualized as a simple signaling pathway.
Caption: Enzymatic activation of a coumarin-based fluorescent probe.
An In-Depth Technical Guide to the Solubility of 6,7-Dimethoxy-4-coumarinylacetic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6,7-Dimethoxy-4-coumarinylacetic acid. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values in their own laboratory settings.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common laboratory solvents. However, qualitative solubility has been reported. The table below summarizes the available information and provides a template for recording experimentally determined quantitative values.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Data not available | Data not available |
| Methanol | Soluble[1][2] | Data not available | Data not available |
| Dimethylformamide (DMF) | Likely Soluble* | Data not available | Data not available |
| Water | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Acetone | Data not available | Data not available | Data not available |
*Solubility in DMF is inferred from the solubility of structurally similar coumarin (B35378) derivatives. For instance, 7-Methoxycoumarin-4-acetic acid is soluble in DMF at 50 mg/mL.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3] This protocol provides a foundational approach for researchers in pharmaceutical and chemical fields.
2.1. Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.
2.2. Materials and Equipment
-
This compound (powder form)
-
Selected solvents (e.g., DMSO, methanol, water, ethanol, DMF, acetone)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2.3. Procedure
-
Preparation of the Solvent: Ensure all solvents are of high purity.
-
Addition of Excess Solute: Weigh a sufficient amount of this compound and add it to a glass vial. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.
-
Addition of Solvent: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or thermomixer. Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifugation can be used to separate the solid from the liquid phase.
-
Sample Collection: Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample using a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor.
2.4. Considerations
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature throughout the experiment is crucial.
-
Purity: The purity of both the solute and the solvent can significantly impact the solubility results.
-
Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test multiple time points to ensure equilibrium has been achieved.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility using the shake-flask method.
References
An In-depth Technical Guide to 6,7-Dimethoxy-4-coumarinylacetic acid as a Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) derivatives are a prominent class of fluorophores extensively utilized in biological imaging, sensing, and drug delivery systems.[1][2][3] Their broad appeal stems from their robust fluorescence, high photoluminescence quantum yields, and sensitivity to the local microenvironment.[2][3] This guide focuses on the technical aspects of 6,7-Dimethoxy-4-coumarinylacetic acid, a member of the coumarin family, detailing its mechanism of action as a fluorophore, its photophysical properties, and its applications in research and development.
This compound (DMCA) is a fluorescent molecule valued for its utility in various fluorescence-based applications.[4][5][6] The core of its functionality lies in the coumarin heterocyclic scaffold, which is substituted with two methoxy (B1213986) groups at the 6 and 7 positions and an acetic acid group at the 4 position. These substitutions are critical in defining the specific photophysical characteristics of the molecule.
Core Mechanism of Fluorescence
The fluorescence of this compound is governed by the electronic properties of its coumarin core, which is modulated by its substituents. The process begins with the absorption of a photon of a specific energy, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁). This is a rapid process, occurring on the femtosecond timescale.
Following excitation, the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the S₁ state. From this relaxed excited state, the molecule can return to the ground state through several pathways. The emissive pathway, fluorescence, involves the release of a photon. Due to the energy loss during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
The methoxy groups (-OCH₃) at positions 6 and 7 are electron-donating groups, which increase the electron density of the aromatic ring system. This influences the intramolecular charge transfer (ICT) character of the excited state, a common feature in many coumarin dyes that contributes to their environmental sensitivity.[3] The acetic acid moiety (-CH₂COOH) at position 4 provides a functional handle for conjugation to other molecules and influences the compound's solubility.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
Photophysical and Chemical Properties
The utility of a fluorophore is defined by its photophysical properties. For this compound, these properties have been characterized, although some data, such as the molar extinction coefficient and quantum yield, are not widely reported in the literature.
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₆ | [5] |
| Molar Mass | 264.23 g/mol | [5] |
| Excitation Wavelength (λex) | 342 nm (in Methanol) | [4] |
| Emission Wavelength (λem) | 418 nm (in Methanol) | [4] |
| Solubility | DMSO, Methanol | [4] |
| Storage | Store at +4°C, protect from light. Stable for at least 2 years. | [4] |
Note: The photophysical properties of coumarin dyes are highly dependent on their environment, particularly the solvent.[1]
Experimental Protocols
Accurate characterization and application of this compound require standardized experimental protocols.
Protocol for Determining Spectral Properties
Objective: To determine the maximum excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, DMSO)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorophore in a suitable solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., methanol) to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Spectrum Measurement:
-
Use a UV-Vis spectrophotometer to scan the absorbance of the working solution across a relevant UV-visible range (e.g., 250-450 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax.
-
Scan the emission monochromator over a wavelength range expected to contain the emission peak (e.g., 380-600 nm).
-
The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined λem.
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).
-
The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.
-
Caption: Workflow for the characterization of fluorophore spectral properties.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in the provided search results, its structural similarity to other well-characterized coumarins suggests its utility in several areas:
-
Fluorescent Labeling: The acetic acid group provides a convenient point for covalent attachment to biomolecules such as proteins or nucleic acids, enabling their visualization and tracking in biological systems.
-
Enzyme Assays: A related compound, 6,7-dihydroxy-4-coumarinylacetic acid, is used as a "turn-on" fluorescent probe for enzyme activity.[7] In such assays, the fluorophore is conjugated to a recognition moiety that quenches its fluorescence. Enzymatic cleavage of this moiety releases the free coumarin, leading to a significant increase in fluorescence that is proportional to enzyme activity.[7] It is plausible that this compound could be similarly functionalized for use in customized enzyme assays.
-
Probes for Microenvironment Sensing: Coumarin derivatives are known for their sensitivity to the microenvironment.[2] Changes in solvent polarity, viscosity, or binding to a macromolecule can lead to shifts in the emission spectrum or changes in fluorescence intensity and lifetime. This property makes them valuable for studying hydration dynamics and conformational changes in biological systems.[2]
Synthetic Pathway Overview
The synthesis of coumarin-4-acetic acids is often achieved through a modified Pechmann condensation reaction. A common method involves the reaction of a substituted phenol (B47542) with citric acid in the presence of a strong acid catalyst, such as sulfuric acid.[8]
For this compound, the synthesis would likely start with 3,4-dimethoxyphenol. The general steps are outlined below.
Caption: A plausible synthetic pathway for this compound.
Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The photophysical data presented can be influenced by experimental conditions and should be verified.
References
- 1. benchchem.com [benchchem.com]
- 2. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 5. scbt.com [scbt.com]
- 6. This compound [cogershop.com]
- 7. benchchem.com [benchchem.com]
- 8. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Potential Biological Activities of 6,7-Dimethoxy-4-coumarinylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse pharmacological properties. Within this broad family, derivatives of 6,7-dimethoxy-4-coumarinylacetic acid have emerged as a scaffold of significant interest in medicinal chemistry. The presence of methoxy (B1213986) groups at the 6 and 7 positions, coupled with an acetic acid moiety at the 4-position, provides a unique chemical architecture for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the potential biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are provided to support further research and drug development endeavors in this promising area.
Introduction
Coumarin (B35378) and its derivatives are a large and important class of naturally occurring and synthetic compounds that have long captured the attention of medicinal chemists. Their diverse biological activities are attributed to the benzopyrone core, which can be readily functionalized to modulate their pharmacological profiles. The 6,7-dimethoxy substitution pattern, often found in naturally occurring coumarins, has been associated with a range of bioactivities. The addition of an acetic acid side chain at the 4-position introduces a carboxylic acid group, which can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. This guide focuses specifically on the derivatives of this compound, summarizing the current understanding of their potential therapeutic applications.
Potential Biological Activities
Anticancer Activity
Derivatives of the coumarin scaffold have demonstrated significant potential as anticancer agents. While specific data for this compound derivatives is an active area of research, studies on structurally related coumarins provide valuable insights into their potential mechanisms of action and cytotoxic efficacy. The anticancer effects of coumarins are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.
Table 1: Anticancer Activity of Selected Coumarin Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5-Bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver) | MTT | 83.69 | |
| 7-Halocoumarin-4-acetic acid derivative (RY1) | MCF-7 (Breast) | MTT | Potent (exact value not specified) | |
| 7-Halocoumarin-4-acetic acid derivative (RY1) | HeLa (Cervical) | MTT | Potent (exact value not specified) | |
| Dihydroxycoumarin derivative (113) | MCF-7 (Breast) | Not Specified | 16.1 | |
| Dihydroxycoumarin derivative (113) | MDA-MB-453 (Breast) | Not Specified | 8.03 |
Note: The table presents data for structurally related coumarin derivatives to indicate the potential anticancer activity of the this compound scaffold.
The proposed mechanism for the anticancer activity of many coumarin derivatives involves the induction of apoptosis through the modulation of key signaling pathways.
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Coumarin derivatives have been extensively studied for their anti-inflammatory properties. Research on 5,7-dimethoxy-4-phenylcoumarin has shown significant inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) production in lipopolysaccharide (LPS)-induced macrophages. This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The mechanism of action is believed to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.
Antimicrobial Activity
Coumarin derivatives have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Studies on 5,7-dihydroxycoumarin (B1309657) derivatives have demonstrated their efficacy, particularly against Gram-positive bacteria. The antimicrobial action is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. While specific data on this compound derivatives is emerging, the structural similarities to other active coumarins suggest their potential in this area.
Table 2: Antimicrobial Activity of Selected Coumarin Derivatives
| Compound/Derivative | Microorganism | Activity (MIC, mg/mL) | Reference |
| 5,7-dihydroxy-4-phenyl coumarin | Gram-positive bacteria | 0.01–2.50 | |
| 5,7-dihydroxy-4-phenyl coumarin | Gram-negative bacteria | 0.16–10.00 | |
| 4-Hydroxycoumarin derivatives | Bacillus subtilis | Active | |
| 4-Hydroxycoumarin derivatives | Staphylococcus aureus | Active |
Enzyme Inhibitory Activity
The coumarin scaffold is a privileged structure for the design of enzyme inhibitors. Derivatives have been reported to inhibit a variety of enzymes, including carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This inhibitory activity is often dependent on the substitution pattern around the coumarin ring.
Table 3: Enzyme Inhibitory Activity of Selected Coumarin Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 4-Hydroxycoumarin derivative (2) | Carbonic Anhydrase-II | 263 | |
| 4-Hydroxycoumarin derivative (6) | Carbonic Anhydrase-II | 456 | |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (10) | Acetylcholinesterase (hAChE) | 1.52 | |
| 4,7-dimethyl-5-hydroxycoumarin derivative (3) | Monoamine Oxidase B (hMAO-B) | 1.88 | |
| 4-methyl-1-(2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetyl) thiosemicarbazide | Laccase | 10.45 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 4-substituted coumarins is the Pechmann condensation. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
3,4-Dimethoxyphenol
-
Citric Acid
-
Concentrated Sulfuric Acid
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of citric acid and concentrated sulfuric acid is stirred at room temperature for 30 minutes.
-
The mixture is then heated in a boiling water bath to facilitate the removal of carbon monoxide.
-
After cooling, 3,4-dimethoxyphenol is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 48 hours).
-
The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research on related coumarin structures strongly suggests their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents. The synthetic accessibility of the coumarin core allows for the generation of diverse libraries of compounds for structure-activity relationship studies. Further investigation into the specific biological activities and mechanisms of action of this compound derivatives is warranted and holds the potential to yield novel drug candidates for a range of diseases. This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting class of compounds.
CAS number 88404-26-6 properties and suppliers
An In-depth Technical Guide to 6,7-Dimethoxycoumarin-4-acetic acid (CAS Number: 88404-26-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxycoumarin-4-acetic acid, identified by CAS number 88404-26-6, is a fluorescent molecule belonging to the coumarin (B35378) family. Coumarins are a class of benzopyrone compounds, many of which exhibit significant biological and pharmacological properties. This guide provides a comprehensive overview of the properties, suppliers, and potential applications of 6,7-Dimethoxycoumarin-4-acetic acid, with a focus on its utility in research and drug development. Its inherent fluorescence makes it a valuable tool for various biochemical and cellular assays.
Core Properties
This section summarizes the key physical, chemical, and fluorescent properties of 6,7-Dimethoxycoumarin-4-acetic acid.
Physicochemical and Fluorescent Properties
| Property | Value | Source |
| CAS Number | 88404-26-6 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₆ | [1][2] |
| Molecular Weight | 264.23 g/mol | [1][2] |
| Appearance | Off-White to Light Tan Solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Purity | ≥98% (TLC) |
Suppliers
6,7-Dimethoxycoumarin-4-acetic acid is available from various chemical suppliers catering to the research and development sector. The following table lists some of the known suppliers.
| Supplier | Location |
| Santa Cruz Biotechnology | Dallas, TX, USA |
| Amerigo Scientific | |
| LGC Standards | |
| Advent Bio | |
| Coompo | |
| Chemodex | |
| abcr Gute Chemie | |
| Alfa Chemistry | Ronkonkoma, NY, USA |
| Shanghai Yuanye Bio-Technology Co., Ltd. | Shanghai, China |
Synthesis
While a specific detailed protocol for the synthesis of 6,7-Dimethoxycoumarin-4-acetic acid was not found in the immediate search results, a general and widely used method for synthesizing coumarin-4-acetic acid derivatives is the Pechmann condensation. This reaction typically involves the condensation of a phenol (B47542) with a β-keto acid or its ester in the presence of an acid catalyst.
For the synthesis of 6,7-Dimethoxycoumarin-4-acetic acid, the logical starting materials would be 3,4-dimethoxyphenol (B20763) and a suitable four-carbon dicarboxylic acid derivative or β-keto ester.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of 6,7-Dimethoxycoumarin-4-acetic acid.
Experimental Protocols
Due to its fluorescent nature, 6,7-Dimethoxycoumarin-4-acetic acid is primarily used as a fluorescent label or probe in various biological assays. The carboxylic acid group allows for its conjugation to primary amines on biomolecules such as proteins and peptides.
General Protocol for Peptide Conjugation
This protocol outlines a general procedure for conjugating a carboxylic acid-containing fluorescent dye like 6,7-Dimethoxycoumarin-4-acetic acid to a peptide.
Materials:
-
6,7-Dimethoxycoumarin-4-acetic acid
-
Peptide with a free primary amine (e.g., N-terminus or lysine (B10760008) side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve 6,7-Dimethoxycoumarin-4-acetic acid in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. A white precipitate of dicyclohexylurea will form.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide in the reaction buffer (e.g., PBS).
-
Add the activated NHS ester solution dropwise to the peptide solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the precipitate by filtration.
-
Purify the fluorescently labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Peptide Conjugation
Caption: Workflow for conjugating the coumarin dye to a peptide.
Biological Activity and Signaling Pathways
A study on 6,7-dimethoxy-4-methylcoumarin, a closely related compound, demonstrated its ability to suppress the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism of action was found to involve the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, it inhibited the phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38, and attenuated NF-κB activation by inhibiting IκB-α phosphorylation.
Potential Anti-inflammatory Signaling Pathway
Based on the activity of a related compound, a potential signaling pathway inhibited by dimethoxycoumarins is depicted below.
Caption: Potential inhibition of inflammatory pathways by dimethoxycoumarins.
Conclusion
6,7-Dimethoxycoumarin-4-acetic acid is a versatile fluorescent molecule with significant potential in life sciences research and drug development. Its utility as a fluorescent label for biomolecules, combined with the potential anti-inflammatory properties suggested by related compounds, makes it a valuable tool for researchers. The provided information on its properties, suppliers, and general experimental protocols serves as a foundational guide for its application in the laboratory. Further research is warranted to fully elucidate its specific biological activities and to develop optimized protocols for its various applications.
References
Methodological & Application
Application Notes and Protocols for 6,7-Dimethoxy-4-coumarinylacetic Acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule belonging to the coumarin (B35378) family of dyes.[1][2][3][4] Coumarins are widely utilized as fluorescent probes in biological research due to their sensitivity to the local environment, relatively small size, and bright fluorescence emission. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, including its physicochemical properties, protocols for cell labeling, and its potential application in enzyme activity assays.
Data Presentation
Table 1: Photophysical and Chemical Properties of this compound and Related Coumarins
| Property | Value (this compound) | Comparative Value (Other Coumarins) | Reference |
| Molecular Formula | C₁₃H₁₂O₆ | - | [4] |
| Molecular Weight | 264.23 g/mol | - | [4] |
| Excitation Maximum (λex) | ~342 nm (in Methanol) | 6,7-Dihydroxy-4-coumarinylacetic acid: ~386 nm | [1] |
| Emission Maximum (λem) | ~418 nm (in Methanol) | 6,7-Dihydroxy-4-coumarinylacetic acid: ~465 nm | [1] |
| Quantum Yield (Φ) | Not Reported | Coumarin 1 (in Ethanol): 0.73 | |
| Molar Extinction Coefficient (ε) | Not Reported | 7-Aminocoumarin: 18,400 M⁻¹cm⁻¹ | |
| Photostability | Moderate (General for coumarins) | Alexa Fluor 350: High | |
| Solubility | DMSO, Methanol | - | |
| Storage | Store at +4°C, protect from light and moisture. Stable for at least 2 years. | - | [2] |
Experimental Protocols
Protocol 1: Live Cell Staining with this compound
This protocol describes a general procedure for staining live cells. Optimal conditions, including probe concentration and incubation time, should be empirically determined for each cell type.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets for DAPI or blue fluorescence (Excitation: ~340-360 nm, Emission: ~410-460 nm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined by titration to achieve sufficient signal without excessive background or cytotoxicity.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times should be optimized for each cell line.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the dye's spectral properties.
-
Protocol 2: Fixed Cell Staining with this compound
This protocol provides a general method for staining fixed cells.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Mounting medium (preferably with an anti-fade reagent)
-
Microscope slides and coverslips
Procedure:
-
Cell Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Dilute the this compound stock solution to a working concentration of 1-10 µM in PBS.
-
Remove the blocking buffer and add the staining solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with the appropriate filter set.
-
Protocol 3: General Protease Activity Assay
This compound can potentially be used as a fluorogenic substrate for detecting protease activity. This requires the synthesis of a substrate where a peptide sequence specifically recognized by the protease of interest is conjugated to the coumarin, quenching its fluorescence. Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence.
Principle:
A peptide substrate containing a specific cleavage site for the target protease is synthesized and linked to the amino group of a 7-amino-coumarin derivative. In this case, a derivative of this compound would need to be synthesized to contain a reactive group for peptide conjugation. The fluorescence of the coumarin is quenched when it is part of the peptide. Proteolytic cleavage of the peptide releases the fluorescent coumarin derivative, leading to an increase in fluorescence intensity that is proportional to the protease activity.[1]
Materials:
-
Custom-synthesized peptide-coumarin substrate (peptide sequence specific to the protease of interest, conjugated to an amino derivative of 6,7-dimethoxy-coumarin)
-
Purified protease or cell lysate containing the protease of interest
-
Assay buffer (optimal for the specific protease activity)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide-coumarin substrate in DMSO.
-
Prepare a serial dilution of the purified protease or cell lysate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a specific volume of the protease dilution or cell lysate to each well.
-
Include control wells:
-
No-enzyme control: Assay buffer only.
-
Inhibitor control (optional): Protease pre-incubated with a known inhibitor.
-
-
Bring the total volume in each well to a desired amount with assay buffer.
-
-
Enzymatic Reaction:
-
Warm the plate to the optimal temperature for the protease (e.g., 37°C).
-
Initiate the reaction by adding the peptide-coumarin substrate to each well to a final concentration that should be optimized (typically in the low micromolar range).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (λex ≈ 342 nm, λem ≈ 418 nm; these wavelengths may shift upon conjugation and release, and should be optimized) at regular intervals for a kinetic assay, or at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
For kinetic assays, determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Protease activity can be expressed as relative fluorescence units (RFU) per minute.
-
Mandatory Visualization
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of a New Peptide–Coumarin Conjugate: A Potential Agent against Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling and Conjugation with 6,7-Dimethoxy-4-coumarinylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent dye belonging to the coumarin (B35378) family, which is widely utilized in biological research for labeling and tracking proteins.[1] Coumarin derivatives are valued for their relatively small size, high fluorescence quantum yields, and sensitivity to the local environment.[1] The carboxylic acid moiety on this compound provides a convenient handle for covalent conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds. This document provides detailed protocols for the labeling of proteins with this compound and its activated N-hydroxysuccinimide (NHS) ester.
Data Presentation
Photophysical and Chemical Properties
The spectral properties of coumarin dyes are influenced by their substitution pattern and the solvent environment. The following table summarizes the key properties of this compound.
| Property | Value | Reference/Note |
| Chemical Formula | C₁₃H₁₂O₆ | |
| Molecular Weight | 264.23 g/mol | [2] |
| Excitation Maximum (λex) | 342 nm | In methanol |
| Emission Maximum (λem) | 418 nm | In methanol |
| Molar Extinction Coefficient (ε) | ~11,820 M⁻¹cm⁻¹ | Estimated based on 7-Methoxycoumarin-4-acetic acid at 323.8 nm.[3] The exact value for the dimethoxy derivative should be determined empirically. |
| Quantum Yield (Φ) | ~0.18 | Estimated based on 7-Methoxycoumarin-4-acetic acid in methanol.[3] The exact value should be determined empirically. |
| Solubility | DMSO, Methanol | |
| Storage | Store at +4°C, protect from light and moisture. Stable for at least 2 years.[4] |
Comparison with a Structurally Similar Coumarin Dye
For comparative purposes, the spectral properties of the related compound 6,7-Dihydroxy-4-coumarinylacetic acid are provided below. Note the shift in excitation and emission wavelengths due to the difference in the substituent groups (dihydroxy vs. dimethoxy).
| Dye Name | Solvent/Buffer | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 6,7-Dihydroxy-4-coumarinylacetic acid | 0.1 M Tris pH 8.0 | 386 | 465 | Not Reported | Not Reported |
Diagrams
Chemical Pathway for Protein Labeling
The covalent labeling of proteins with this compound is typically achieved through a two-step process involving the activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the reaction with primary amines on the protein.
Experimental Workflow for Protein Labeling
The overall process for labeling, purification, and characterization of the protein-dye conjugate is outlined below. It is critical to start with a purified protein in an amine-free buffer to ensure efficient and specific labeling.[1]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the labeling of a protein using a two-step N-hydroxysuccinimide (NHS) ester activation method.[1]
Materials:
-
This compound
-
Target Protein (>90% pure, 2-10 mg/mL)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Purification column (e.g., size-exclusion chromatography column)
-
Microcentrifuge tubes
-
Vortexer
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Protein Solution: Prepare the target protein at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an appropriate buffer using dialysis or a desalting column.
-
Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Activation Reagents: Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO. These solutions should be prepared fresh immediately before use as the reagents are moisture-sensitive.[1]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM this compound stock solution
-
10 µL of 100 mM NHS stock solution
-
10 µL of 100 mM EDC stock solution
-
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.[1] This solution now contains the activated Coumarin-NHS ester.
-
-
Protein Conjugation:
-
Determine the volume of the activated dye solution to add to the protein solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[1]
-
While gently stirring the protein solution, add the freshly prepared activated coumarin solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring and protected from light.[1]
-
-
Purification of the Labeled Protein:
-
It is crucial to remove unreacted dye and reaction byproducts, as they can interfere with downstream applications and calculations of the degree of labeling.
-
Purify the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute will be the labeled protein. Collect the fractions containing the purified conjugate.
-
-
Characterization of the Labeled Protein:
-
Determine Protein Concentration: The concentration of the labeled protein can be determined by measuring the absorbance at 280 nm. A correction factor for the absorbance of the dye at 280 nm should be applied for accurate quantification.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where A₂₈₀ is the absorbance of the conjugate at 280 nm, A_max is the absorbance of the dye at its maximum absorbance wavelength, CF is the correction factor, and ε_protein is the molar extinction coefficient of the protein.
-
-
Determine Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength and ε_dye is the molar extinction coefficient of the dye.
-
-
Calculate the Degree of Labeling (DOL): The DOL represents the molar ratio of dye to protein.
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
-
Protocol 2: Labeling a Protein with Pre-activated this compound N-succinimidyl ester
This protocol is for labeling proteins using a commercially available or pre-synthesized succinimidyl ester of this compound.
Materials:
-
This compound N-succinimidyl ester (SE)
-
Target Protein (>90% pure, 2-10 mg/mL)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
-
Microcentrifuge tubes
-
Vortexer
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Protein Solution: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 2-10 mg/mL. Buffers containing primary amines should be avoided.
-
Dye Stock Solution: Prepare a 10 mM stock solution of this compound SE in anhydrous DMSO immediately before use.
-
-
Protein Conjugation:
-
Calculate the volume of the dye stock solution required to achieve the desired molar excess of dye to protein (a 10- to 20-fold molar excess is a good starting point).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 100 mM to react with any unreacted dye.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Follow steps 4 and 5 from Protocol 1 to purify and characterize the labeled protein.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient dye activation (hydrolysis of EDC/NHS). | Use fresh, anhydrous DMSO. Prepare activation reagents immediately before use.[1] |
| Non-optimal pH for conjugation. | Ensure the reaction buffer pH is between 7.2 and 8.5.[1] | |
| Presence of amine-containing buffers (e.g., Tris). | Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[1] | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final concentration of DMSO in the reaction mixture below 10% (v/v). |
| Protein instability under reaction conditions. | Optimize reaction time, temperature, and pH. Consider using a more stable buffer. | |
| High Background Fluorescence | Excess unreacted dye. | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis. |
| Non-specific binding of the dye. | Add a blocking agent (e.g., BSA) in downstream applications if appropriate. Increase the stringency of washing steps. |
Conclusion
This compound is a versatile fluorescent probe for the covalent labeling of proteins. The protocols provided here offer a comprehensive guide for its application in creating fluorescently labeled protein conjugates for various research and drug development purposes. Optimization of the labeling conditions, particularly the dye-to-protein molar ratio, is recommended for each specific protein to achieve the desired degree of labeling and maintain protein function.
References
Application Notes & Protocols: Covalent Labeling of Proteins with 6,7-Dimethoxy-4-coumarinylacetic acid NHS ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a fundamental technique for studying protein function, localization, and interactions. Coumarin (B35378) dyes are a class of fluorophores that emit in the blue region of the spectrum and are valued for their small size, high quantum yields, and sensitivity to their local environment. 6,7-Dimethoxy-4-coumarinylacetic acid N-hydroxysuccinimidyl (NHS) ester is an amine-reactive derivative of a coumarin dye designed for the covalent labeling of proteins and other biomolecules.[1][2]
The NHS ester moiety reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, to form stable amide bonds.[3] This covalent conjugation allows for the permanent attachment of the fluorescent coumarin label to the protein of interest, enabling a wide range of downstream applications in fluorescence microscopy, flow cytometry, and various bioassays. This document provides detailed protocols for the covalent labeling of proteins with this compound NHS ester, including purification of the conjugate and calculation of the degree of labeling.
Principle of the Reaction
The covalent labeling of proteins with this compound NHS ester is a two-step process. First, the NHS ester is synthesized by activating the carboxylic acid group of this compound with N-hydroxysuccinimide. This activated ester is then reacted with the target protein. Under slightly alkaline conditions (pH 7.2-8.5), the primary amino groups on the protein act as nucleophiles and attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]
Reaction Scheme:
-
Step 1: Activation (if starting from the carboxylic acid)
-
This compound + EDC + NHS → this compound NHS ester
-
-
Step 2: Conjugation
-
Protein-NH₂ + this compound NHS ester → Protein-NH-CO-Coumarin + NHS
-
Materials and Reagents
3.1. Materials
-
Microcentrifuge tubes
-
Pipettes and tips
-
Stir plate and stir bars
-
Spectrophotometer
-
Dialysis tubing or desalting columns
-
Chromatography system (optional, for purification)
3.2. Reagents
-
Target protein
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5)[1][4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Experimental Protocols
4.1. Protein Preparation
-
Prepare the target protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[4]
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer using dialysis or a desalting column against the recommended amine-free buffer.
4.2. Dye Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF.[1]
-
The stock solution should be prepared fresh immediately before use. If stored, it should be kept at -20°C and protected from moisture.[1][5]
4.3. Protein Labeling
-
Determine the volume of the dye stock solution to add to the protein solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[4] The optimal ratio may need to be determined empirically for each protein.
-
While gently stirring the protein solution, add the freshly prepared dye stock solution dropwise.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][2]
4.4. Quenching the Reaction (Optional)
-
To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
4.5. Purification of the Labeled Protein
-
Remove the unreacted dye and byproducts by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) with several buffer changes.
-
Alternatively, a desalting column or size-exclusion chromatography can be used for purification.[1][6]
Characterization of the Labeled Protein
5.1. Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), which represents the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (A_max) of the coumarin dye.
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the this compound.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M) [4]
-
5.2. Functional Analysis
It is crucial to verify that the labeling process has not adversely affected the protein's function. Perform a relevant functional assay (e.g., enzyme activity assay, binding assay) to compare the activity of the labeled protein to the unlabeled protein.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~277.25 g/mol (for the acid) | N/A |
| Excitation Maximum (λ_ex) | ~350-400 nm (estimated) | [7] |
| Emission Maximum (λ_em) | ~440-480 nm (estimated) | [7] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | [1][2] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | [4] |
| Reaction Buffer | Amine-free (e.g., Phosphate, Bicarbonate) | [1][4] |
| Reaction pH | 7.2 - 8.5 | [1][4] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | [4] |
| Incubation Time | 1-4 hours at RT or overnight at 4°C | [1][2] |
| Quenching Reagent | Tris or Glycine |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient dye activation (if applicable) | Use fresh, anhydrous DMSO/DMF. Prepare reagents immediately before use. |
| Non-optimal pH for conjugation | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Presence of amine-containing buffers | Exchange the protein into an amine-free buffer before labeling.[4] | |
| Protein Precipitation | High dye:protein ratio | Optimize the molar ratio of dye to protein. |
| Protein instability in the reaction buffer | Screen for optimal buffer conditions. | |
| Loss of Protein Activity | Modification of critical lysine residues | Reduce the dye:protein molar ratio. Consider site-specific labeling methods if available.[8] |
Visualized Workflows
Caption: A flowchart of the protein labeling process.
Caption: The chemical reaction pathway for NHS ester labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with 6,7-Dimethoxy-4-coumarinylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule belonging to the coumarin (B35378) family of dyes.[1][2] Coumarin derivatives are widely utilized in biological research as fluorescent probes due to their sensitivity to the cellular microenvironment.[3] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging applications. While specific protocols for this particular dimethoxy derivative in live-cell imaging are not extensively documented, the following information is based on established protocols for structurally similar coumarin dyes and general live-cell imaging principles.
Data Presentation
Photophysical and Chemical Properties
A comprehensive understanding of the photophysical and chemical properties of this compound is crucial for designing and executing successful fluorescence microscopy experiments.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₆ | [2] |
| Molar Mass | 264.23 g/mol | [2] |
| Excitation Wavelength (λex) | 342 nm (in methanol) | [1] |
| Emission Wavelength (λem) | 418 nm (in methanol) | [1] |
| Solubility | DMSO, Methanol | [1] |
| Storage | Store at +4°C, protect from light. Stable for at least 2 years. | [1] |
Comparison with a Structurally Similar Coumarin Dye
For comparative purposes, the spectral properties of the related compound, 6,7-Dihydroxy-4-coumarinylacetic acid, are provided below. Note that the solvent and pH conditions significantly influence the spectral data.
| Dye Name | Solvent/Buffer | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| 6,7-Dihydroxy-4-coumarinylacetic acid | 0.1 M Tris pH 8.0 | 386 | 465 |
Experimental Protocols
The following is a general protocol for live-cell imaging using this compound. This protocol is an adaptation based on methodologies for other coumarin-based dyes and may require optimization for specific cell types and experimental conditions.
Protocol 1: General Live-Cell Staining
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters for UV excitation and blue emission
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Vortex to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
-
Preparation of Staining Solution:
-
Warm the live-cell imaging medium to 37°C.
-
Dilute the stock solution in the pre-warmed medium to a final working concentration. The optimal concentration should be determined empirically for each cell type and experimental setup but can range from 1-20 µM.
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined to achieve sufficient signal without excessive background.[4]
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for excitation around 342 nm and emission detection around 418 nm.
-
Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[4]
-
Protocol 2: Cytotoxicity Assessment (Adapted)
To ensure that the staining protocol is not adversely affecting cell health, a cytotoxicity assay can be performed. This is a generalized protocol that can be adapted.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your imaging experiment (e.g., 1, 4, or 24 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the results to determine the concentration at which this compound exhibits cytotoxic effects. Use a concentration well below this threshold for live-cell imaging experiments.
Mandatory Visualization
Signaling Pathways and Workflows
The use of this compound in live-cell imaging primarily involves its passive diffusion across the cell membrane and accumulation in certain cellular compartments, which can be influenced by its physicochemical properties. The fluorescence intensity can be sensitive to the local microenvironment.
References
- 1. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 2. scbt.com [scbt.com]
- 3. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Detecting Specific Enzyme Activity with 6,7-Dimethoxy-4-coumarinylacetic Acid Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-coumarinylacetic acid and its derivatives are valuable fluorogenic substrates for the sensitive and continuous monitoring of specific enzyme activities. These substrates are particularly useful in high-throughput screening and detailed kinetic studies due to their favorable photophysical properties. The core principle of assays utilizing these substrates is the enzymatic conversion of a weakly fluorescent methoxy-containing coumarin (B35378) derivative into a highly fluorescent dihydroxycoumarin product. This "turn-on" fluorescence provides a direct and robust measure of enzyme activity.
The primary enzymatic activity detected by this compound is O-demethylation , a reaction commonly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes are crucial in drug metabolism and the detoxification of xenobiotics.[1] Therefore, this compound serves as an excellent probe for assessing the activity of various CYP isoforms.
Principle of Detection
The assay is based on the enzymatic O-demethylation of the non-fluorescent this compound to the highly fluorescent product, 6,7-dihydroxy-4-coumarinylacetic acid (esculetin-4-acetic acid). The rate of formation of the fluorescent product is directly proportional to the enzyme activity. The fluorescence of the product can be monitored in real-time using a fluorescence microplate reader or spectrofluorometer.
The enzymatic reaction is as follows:
This compound + O₂ + NADPH + H⁺ ---(Cytochrome P450)---> 6,7-Dihydroxy-4-coumarinylacetic acid + 2CH₂O + NADP⁺ + H₂O
The resulting 6,7-dihydroxy-4-coumarinylacetic acid exhibits strong fluorescence with an excitation maximum (λex) at approximately 386 nm and an emission maximum (λem) at around 465 nm.[3][4]
Data Presentation
Photophysical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula (Substrate) | C₁₃H₁₂O₆ | N/A |
| Molar Mass (Substrate) | 264.23 g/mol | N/A |
| Chemical Formula (Product) | C₁₁H₈O₆ | [3] |
| Molar Mass (Product) | 236.18 g/mol | [3] |
| Excitation Wavelength (λex) of Product | ~386 nm | [3] |
| Emission Wavelength (λem) of Product | ~465 nm | [3] |
| Solubility | DMSO, DMF, Ethanol | N/A |
| Storage | Store at -20°C, protect from light and moisture. | [5] |
Representative Kinetic Parameters of Related Enzyme Reactions
The following table presents kinetic data for the O-dealkylation of similar substrates by cytochrome P450 enzymes. These values can serve as a reference for expected enzyme kinetics with this compound. The specific kinetic parameters for this compound with a particular CYP isoform should be determined experimentally.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human P450 1A2 | 7-Ethoxycoumarin | Low (specific value not stated) | Low (specific value not stated) | N/A | [1] |
| Human P450 2E1 | 7-Ethoxycoumarin | High (specific value not stated) | High (specific value not stated) | N/A | [1] |
| Rhodococcus jostii PbdA (P450) | p-methoxylated benzoates | 3.8 ± 0.6 | N/A | 20,000 ± 3000 | [6] |
Experimental Protocols
Protocol 1: General Assay for Cytochrome P450 O-Demethylase Activity
This protocol provides a general framework for measuring the O-demethylase activity of a specific CYP isoform using this compound as a substrate in a 96-well plate format.
Materials:
-
This compound
-
Recombinant human cytochrome P450 enzyme (e.g., CYP1A2, CYP2E1, etc.)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
DMSO (for substrate stock solution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the CYP enzyme in potassium phosphate buffer. The optimal concentration should be determined experimentally.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions or a 10 mM stock solution of NADPH in buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
CYP enzyme solution
-
Include controls:
-
No-enzyme control: Buffer and substrate only.
-
No-substrate control: Buffer and enzyme only.
-
Positive control (optional): A known activator of the enzyme.
-
Negative control (optional): A known inhibitor of the enzyme.
-
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add the this compound substrate to each well to achieve the desired final concentration (e.g., 1-100 µM). The optimal concentration should be determined by substrate titration.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes, using an excitation wavelength of ~386 nm and an emission wavelength of ~465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from the experimental readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the rate of product formation (e.g., pmol/min/mg of protein). A standard curve of 6,7-dihydroxy-4-coumarinylacetic acid can be used to convert fluorescence units to molar concentrations.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten kinetic parameters for a specific CYP enzyme with this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound substrate in buffer containing a constant, low percentage of DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed, optimized concentration of the CYP enzyme to multiple wells.
-
Add the different concentrations of the substrate to the wells.
-
-
Initiate and Measure:
-
Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure the fluorescence kinetics.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a linear transformation plot (e.g., Lineweaver-Burk).
-
Visualizations
Caption: Workflow of the fluorogenic enzyme assay.
Caption: Role of Cytochrome P450 in xenobiotic metabolism.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6,7-Dihydroxy-4-coumarinylacetic acid - CAS-Number 88404-14-2 - Order from Chemodex [chemodex.com]
- 6. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a Stock Solution of 6,7-Dimethoxy-4-coumarinylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 6,7-Dimethoxy-4-coumarinylacetic acid, a fluorescent molecule frequently used in various biological and chemical assays. Adherence to this protocol will help ensure the accuracy and reproducibility of experimental results.
Introduction
This compound is a fluorescent dye and molecular probe.[1][2][3] Its utility in research is significant, particularly in applications that leverage its fluorescent properties.[1][4][5] Proper preparation of a stock solution is the first critical step for its use in any experimental setting.
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 264.23 g/mol | [3][4][5] |
| Appearance | Light tan solid powder | [1][5] |
| Purity | ≥98% (by TLC) | [1][5] |
| Solubility | Soluble in DMSO and methanol | [1] |
| Fluorescence (in Methanol) | λex: 342 nm, λem: 418 nm | [1][5] |
| Storage (as solid) | Stable for at least 2 years at +4°C | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Calculations
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
For a 1 mL (0.001 L) stock solution of 10 mM:
Mass (mg) = 10 mmol/L * 264.23 g/mol * 0.001 L = 2.6423 mg
3.3. Step-by-Step Procedure
-
Preparation: Don the appropriate personal protective equipment. Ensure the analytical balance is calibrated and level.
-
Weighing: Carefully weigh out approximately 2.64 mg of this compound powder and place it into a clean, labeled microcentrifuge tube. Record the exact mass.
-
Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if 2.70 mg was weighed, the required volume of DMSO would be: Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mM) = (2.70 mg / 264.23 g/mol ) / 10 mM = 1.02 mL Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the resulting stock solution at -20°C in a light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Application Notes and Protocols: Conjugation of 6,7-Dimethoxy-4-coumarinylacetic acid to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of antibodies is a fundamental technique for a wide range of applications in biological research and diagnostics, including immunofluorescence (IF), flow cytometry, and western blotting.[1] Coumarin-based dyes are a class of blue-light emitting fluorophores known for their high quantum yields and sensitivity to the local environment.[2] 6,7-Dimethoxy-4-coumarinylacetic acid is a coumarin (B35378) derivative that can be covalently attached to antibodies, enabling the visualization of specific target antigens within cells and tissues.
This document provides a comprehensive guide to the conjugation of this compound to antibodies and their subsequent use in immunofluorescence applications. The protocols detailed below outline the chemical activation of the dye, the conjugation reaction with the antibody, purification of the conjugate, and a general procedure for immunofluorescent staining of cells.
Principle of the Reaction
The conjugation of this compound to an antibody is a two-step process.[3] First, the carboxylic acid group of the coumarin dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This reaction forms a semi-stable NHS ester of the dye.[3] In the second step, this amine-reactive NHS ester is incubated with the antibody. The primary amines on the antibody, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, act as nucleophiles and attack the NHS ester, forming a stable amide bond and covalently linking the dye to the antibody.[6]
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Commercial Source | Store protected from light and moisture. |
| Antibody (e.g., IgG) | User-provided | Must be purified and in an amine-free buffer (e.g., PBS). Concentration should be 2-10 mg/mL.[3] Avoid buffers containing Tris or glycine.[7] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich, etc. | Store desiccated at -20°C. Equilibrate to room temperature before opening.[4] |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Sigma-Aldrich, etc. | Store desiccated at room temperature.[4] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercial Source | Use high-quality, anhydrous grade to prevent hydrolysis of reagents.[7] |
| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | User-prepared | Should not contain primary amines or carboxylates.[8] |
| Conjugation Buffer (e.g., PBS, pH 7.2-8.5) | User-prepared | Optimal pH for the reaction of NHS esters with amines is slightly alkaline.[3][7] |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | User-prepared | To stop the reaction by consuming unreacted dye.[1] |
| Purification Column (e.g., Sephadex G-25) | GE Healthcare, etc. | For separating the labeled antibody from unreacted dye.[1] |
Experimental Protocols
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified. Dialyze the antibody against 1X PBS (pH 7.4) overnight at 4°C with at least two buffer changes.[1]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.[3] The conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.[6]
Protocol 2: Activation of this compound
This step should be performed immediately before the conjugation reaction.
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of NHS (or Sulfo-NHS) in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare a 100 mM stock solution of EDC in Activation Buffer.
-
-
Activation Reaction: In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM this compound stock.
-
10 µL of 100 mM NHS stock.
-
10 µL of 100 mM EDC stock.
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.[3] This solution now contains the activated Coumarin-NHS ester.
Protocol 3: Antibody Conjugation
-
Adjust pH: If necessary, adjust the pH of the antibody solution to 7.2-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).[1]
-
Determine Molar Ratio: A starting point for optimization is a 10:1 to 20:1 molar excess of the activated dye to the antibody.[7]
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the calculated volume of the activated coumarin-NHS ester solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]
Protocol 4: Purification of the Conjugated Antibody
-
Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS.
-
Purification: Apply the quenched reaction mixture to the column. Elute the conjugate with 1X PBS.
-
Fraction Collection: Collect the fractions. The first colored fractions will contain the labeled antibody, while the later, more slowly eluting colored fractions will contain the unreacted free dye. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.[6]
Characterization of the Conjugate
Degree of Labeling (DOL) Calculation
The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10.[9][10]
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for this compound (Aₘₐₓ).
-
Calculate Concentrations:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein
-
ε_protein: Molar extinction coefficient of the antibody (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[10]
-
CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value should be determined empirically or obtained from the dye supplier.
-
-
Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of this compound at its Aₘₐₓ. This value should be determined empirically or obtained from the dye supplier.
-
-
-
Calculate DOL: DOL = [Dye] / [Protein]
| Parameter | Typical Value/Range | Notes |
| Molar Dye:Antibody Ratio | 10:1 - 20:1 | Starting point for optimization.[7] |
| Expected Degree of Labeling (DOL) | 2 - 10 | Higher DOL can lead to fluorescence quenching and loss of antibody activity.[6][9] |
| Antibody Recovery | > 85% | Dependent on the purification method.[6] |
Protocol 5: Immunofluorescence Staining of Cells
This is a general protocol for staining adherent cells. Optimization may be required for specific cell types and targets.
-
Cell Culture: Culture adherent cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Fixation:
-
Rinse the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[2] Alternatively, use ice-cold methanol (B129727) for 5-10 minutes at -20°C.[11] The choice of fixative depends on the target antigen and antibody.[11]
-
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the coumarin-conjugated primary antibody in the blocking buffer to the desired concentration. The optimal concentration should be determined by titration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Washing: Wash the cells three to five times with PBS to remove unbound antibody.[11]
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the coumarin dye (excitation ~350-400 nm, emission ~450-500 nm).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient dye activation (hydrolysis of EDC/NHS). | Use fresh, anhydrous DMSO and prepare activation reagents immediately before use.[3] |
| Non-optimal pH for conjugation. | Ensure the reaction buffer pH is between 7.2 and 8.5.[3] | |
| Presence of amine-containing buffers (e.g., Tris). | Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[3] | |
| Low Fluorescence Signal | Poor labeling efficiency. | Verify labeling chemistry, optimize the dye-to-protein ratio, and ensure the antibody concentration is adequate.[7] |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to the excitation light.[14] | |
| Suboptimal antibody concentration for staining. | Perform a titration experiment to determine the optimal antibody concentration.[11] | |
| High Background Signal | Incomplete removal of unreacted free dye. | Ensure thorough purification by size-exclusion chromatography or extensive dialysis.[3] |
| Non-specific antibody binding. | Increase the blocking time or try a different blocking agent.[13] Use an appropriate antibody concentration. | |
| Autofluorescence of the sample. | Use appropriate controls (e.g., unstained cells) to assess autofluorescence.[14] Consider using a different fixative or a commercial background suppressor.[15] | |
| Antibody Precipitation | High DOL causing aggregation due to dye hydrophobicity. | Reduce the molar excess of dye used in the conjugation step.[3] |
| Denaturation of the antibody by the organic solvent (DMSO). | Keep the final concentration of DMSO in the reaction mixture below 10% (v/v).[3] |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to antibodies.
Caption: Chemical pathway for the EDC/NHS-mediated conjugation of the coumarin dye to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. biotium.com [biotium.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 6,7-Dimethoxy-4-coumarinylacetic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule that holds significant promise in the field of drug delivery.[1][2] Its intrinsic fluorescence provides a powerful tool for the visualization and tracking of drug carriers in vitro and in vivo. While its direct role as a therapeutic agent is not established, its application as a fluorescent probe or as a component of a pH-responsive system is of considerable interest. Coumarin (B35378) derivatives are recognized for their sensitivity to the microenvironment, which can be exploited for developing "smart" drug delivery systems.[3] This document provides detailed application notes and protocols for the utilization of this compound in the development and characterization of novel drug delivery platforms.
Key Applications
The primary application of this compound in drug delivery revolves around its fluorescent properties, enabling:
-
Tracking and Biodistribution Studies: Covalently conjugating or physically entrapping this molecule within nanocarriers allows for real-time visualization of their cellular uptake, intracellular trafficking, and biodistribution in animal models.
-
Formulation Characterization: Its fluorescence can be used to determine encapsulation efficiency and study drug release kinetics from various carrier systems.
-
pH-Responsive Drug Release: The carboxylic acid moiety presents the potential for developing pH-sensitive drug delivery systems that release their payload in the acidic tumor microenvironment or within endosomal compartments.[4][5]
I. Application as a Fluorescent Probe in Nanoparticle Tracking
This section details the use of this compound for tracking polymeric nanoparticles. The protocol describes the incorporation of the fluorescent probe into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer in drug delivery.[6]
Experimental Protocol: Preparation of Fluorescently Labeled PLGA Nanoparticles
Objective: To prepare PLGA nanoparticles encapsulating this compound for cellular uptake and tracking studies.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30,000-60,000)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA in 2 mL of DCM.
-
In a separate vial, dissolve 1 mg of this compound in 0.5 mL of DCM.
-
Add the this compound solution to the PLGA solution and mix thoroughly.
-
-
Emulsification:
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
Add the organic phase dropwise to 10 mL of the PVA solution while sonicating on an ice bath.
-
Sonicate for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.
-
Repeat the centrifugation and washing step twice to remove unencapsulated dye and excess PVA.
-
Finally, resuspend the purified nanoparticles in 5 mL of PBS (pH 7.4).
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Quantify the encapsulation efficiency using fluorescence spectroscopy.
-
Diagram: Workflow for Labeled Nanoparticle Synthesis
Caption: Workflow for synthesizing fluorescently labeled nanoparticles.
Quantitative Data Summary: Nanoparticle Characterization
| Parameter | Typical Value |
| Average Particle Size (nm) | 150 - 250 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 to -25 |
| Encapsulation Efficiency (%) | > 85 |
II. Application in pH-Responsive Drug Delivery
The carboxylic acid group of this compound can be exploited to create pH-responsive drug delivery systems. By conjugating it to a polymer backbone, a carrier can be designed to be stable at physiological pH (7.4) and to undergo a conformational change or degradation in an acidic environment (e.g., tumor microenvironment or endosomes), triggering drug release.
Experimental Protocol: In Vitro pH-Responsive Release Study
Objective: To evaluate the pH-dependent release of a model drug from a carrier system incorporating this compound.
Materials:
-
Drug-loaded, fluorescently labeled nanoparticles.
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight).
-
Incubator shaker.
-
Fluorescence spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples, each containing 1 mL of the drug-loaded nanoparticle suspension in a dialysis bag.
-
-
Release Study:
-
Immerse one dialysis bag in 50 mL of PBS at pH 7.4 and the other in 50 mL of PBS at pH 5.5.
-
Place both setups in an incubator shaker at 37°C with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each setup and replace it with 1 mL of fresh PBS of the corresponding pH.
-
Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The fluorescence of the coumarin derivative can be monitored simultaneously to track the integrity of the carrier.
-
-
Data Analysis:
-
Calculate the cumulative drug release at each time point and plot it as a function of time for both pH conditions.
-
Diagram: pH-Responsive Drug Release Mechanism
Caption: pH-triggered drug release from a smart carrier.
Quantitative Data Summary: pH-Responsive Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 4 | 8 | 25 |
| 8 | 15 | 45 |
| 12 | 22 | 65 |
| 24 | 30 | 85 |
| 48 | 35 | 92 |
III. Biocompatibility Assessment
Prior to in vivo applications, it is crucial to assess the biocompatibility of any new drug delivery formulation.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxicity of the this compound-labeled nanoparticles on a relevant cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Labeled nanoparticles.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Treatment:
-
Prepare serial dilutions of the labeled nanoparticle suspension in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability (%) relative to the untreated control cells.
-
Diagram: Cellular Uptake and Tracking Pathway
Caption: Visualization of nanoparticle uptake and drug release.
Conclusion
This compound is a valuable tool for the development and characterization of advanced drug delivery systems. Its strong fluorescence allows for precise tracking of nanocarriers, while its chemical structure offers opportunities for creating stimuli-responsive systems. The protocols and data presented here provide a framework for researchers to harness the potential of this molecule in their drug delivery research. Further investigations into its conjugation chemistry and in vivo performance will undoubtedly expand its applications in nanomedicine.
References
- 1. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 2. This compound [cogershop.com]
- 3. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of pH-Responsive Drug Carrier Based on Molecularly Imprinted Polymers for Controlled Capecitabine Release [mdpi.com]
- 5. Polymeric micelles with a pH-responsive structure as intracellular drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Biocompatibility of Chitosan Carriers with Application in Drug Delivery [mdpi.com]
- 8. Biocompatibility of chitosan carriers with application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background fluorescence with coumarin dyes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for mitigating high background fluorescence when using coumarin (B35378) dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my experiments?
High background fluorescence can originate from several sources, effectively masking your specific signal. The most common culprits include:
-
Non-Specific Binding: The fluorescent dye or its conjugate may adhere to cellular components or surfaces that are not the intended target.[1][2] Hydrophobic and ionic interactions are often responsible for this phenomenon.
-
Excess Unbound Dye: Insufficient washing after the staining step is a frequent cause of high background, leaving a diffuse glow from unbound fluorophores in the imaging medium.[1][3]
-
Sample Autofluorescence: Many biological samples possess intrinsic fluorescence from endogenous molecules. Common sources include NAD(P)H, flavins, collagen, elastin, and lipofuscin.[4][5] Furthermore, aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[6][7]
-
High Dye Concentration: Using an excessively high concentration of the coumarin dye can lead to increased non-specific binding and dye aggregation, both of which contribute to background.[1][8]
-
Contaminated Reagents: Components in cell culture media, buffers, or mounting solutions can be inherently fluorescent.[1] For instance, Fetal Bovine Serum (FBS) can contribute to background in the violet-to-blue spectrum.[6]
Q2: My background is too high. What are the first steps I should take to troubleshoot?
A systematic approach is the best way to identify and solve the source of high background. The following workflow illustrates a logical sequence of troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Optimizing Staining with 6,7-Dimethoxy-4-coumarinylacetic acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the staining concentration of 6,7-Dimethoxy-4-coumarinylacetic acid in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during staining procedures with this compound, offering potential causes and solutions in a structured question-and-answer format.
High Background Fluorescence
Q1: I am observing high background fluorescence in my stained cells. What are the possible causes and how can I reduce it?
A1: High background fluorescence can obscure the specific signal from your target and can arise from several sources. Here are the common culprits and their solutions:
-
Autofluorescence: Biological samples naturally contain molecules like NADH and riboflavins that fluoresce, contributing to background noise. For fixed cells, this is particularly common with aldehyde-based fixatives.
-
Solution: For fixed cell staining, consider an autofluorescence quenching step. This can be achieved by incubating the samples in a freshly prepared 0.1% sodium borohydride (B1222165) solution in PBS for 10 minutes at room temperature, followed by thorough washing.
-
-
Excess Probe Concentration: Using too high a concentration of the staining solution can lead to non-specific binding and increased background.
-
Solution: Perform a concentration titration to determine the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio.
-
-
Probe Aggregation: The dye may aggregate in aqueous solutions, especially at high concentrations, leading to fluorescent puncta in the background.
-
Solution: Prepare the working solution by diluting a high-concentration stock (dissolved in an organic solvent like DMSO) into a pre-warmed medium with vigorous mixing to prevent precipitation.
-
-
Inadequate Washing: Insufficient washing after staining will leave unbound dye in the background.
-
Solution: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) after the incubation period to ensure the removal of all unbound probe.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.
-
Solution: Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. It is also good practice to run a blank control with all assay components except the dye to check for background fluorescence from the reagents themselves.
-
Weak or No Signal
Q2: My cells show very weak or no fluorescent signal after staining. What could be the issue?
A2: A weak or absent signal can be frustrating. Consider the following factors:
-
Suboptimal Probe Concentration: The concentration of the dye may be too low to generate a detectable signal.
-
Solution: As with high background, a concentration titration is recommended to find the optimal concentration.
-
-
Incorrect Excitation/Emission Wavelengths: The microscope or plate reader may not be set to the optimal wavelengths for this compound.
-
Photobleaching: The fluorophore can be irreversibly damaged by prolonged exposure to excitation light, leading to signal loss.
-
Solution: Minimize exposure time to the excitation light. Use the lowest possible laser power or lamp intensity that provides a detectable signal. For fixed samples, use an anti-fade mounting medium.
-
-
pH of the Medium: The fluorescence of coumarin (B35378) derivatives can be pH-sensitive.
-
Solution: Ensure the pH of your imaging buffer is within a physiological range (typically 7.2-7.4) and is optimal for your specific experiment.
-
Cell Health and Morphology Issues
Q3: My cells appear unhealthy or show altered morphology after staining. What is causing this?
A3: Cellular health is paramount for meaningful results. If you observe adverse effects on your cells, consider the following:
-
Probe-Induced Toxicity: High concentrations of the dye or prolonged incubation times can be toxic to cells.
-
Solution: Reduce the staining concentration and/or shorten the incubation time. It is crucial to perform a viability assay to determine the optimal, non-toxic staining conditions.
-
-
Solvent Toxicity: The solvent used to prepare the stock solution (e.g., DMSO) can be toxic to cells at high final concentrations.
-
Solution: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically less than 0.5%) to avoid cytotoxic effects.
-
Frequently Asked Questions (FAQs)
Q4: What is a recommended starting concentration for staining with this compound?
A4: The optimal concentration is highly dependent on the cell type, cell density, and the specific application. A good starting point for a concentration titration experiment would be in the low micromolar (µM) range. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, and 25 µM) to determine the best balance between signal intensity and background.
Q5: How should I prepare and store a stock solution of this compound?
A5: this compound is poorly soluble in water but can be dissolved in organic solvents.
-
Solvent: Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C for short-term storage or -80°C for long-term storage.
Q6: Can I use this compound for live-cell imaging?
A6: Yes, coumarin-based dyes are often used for live-cell imaging due to their cell permeability and sensitivity to the cellular environment. However, it is essential to optimize the staining protocol to minimize toxicity and photobleaching. Use an appropriate live-cell imaging solution to maintain cell health during the experiment.
Q7: How does the cellular environment affect the fluorescence of this dye?
A7: The fluorescence of coumarin derivatives can be sensitive to the polarity of their microenvironment. This property can be advantageous for studying changes in cellular compartments. Additionally, the pH of the surrounding medium can influence the fluorescence intensity of some coumarins.
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Staining and Imaging
This protocol provides a general framework for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for different cell types.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640), preferably phenol (B47542) red-free
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live Cell Imaging Solution
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: On the day of the experiment, thaw a stock solution of this compound. Dilute the stock solution in pre-warmed, serum-free cell culture medium or Live Cell Imaging Solution to the desired final concentration.
-
Staining: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or Live Cell Imaging Solution to remove unbound dye.
-
Imaging: Add fresh, pre-warmed Live Cell Imaging Solution to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for blue fluorescence.
Protocol 2: Fluorescent Labeling of Peptides
This compound can be used as a fluorescent label for peptides, which can then be used to study protein binding and localization. The carboxylic acid group on the dye can be activated to react with primary amines on the peptide.
Materials:
-
This compound
-
Peptide with a primary amine available for labeling
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for activation
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5)
-
HPLC for purification
Procedure:
-
Activation of the Dye: The carboxylic acid of this compound is activated to an amine-reactive ester. This is typically done by reacting the dye with EDC and NHS in an anhydrous organic solvent.
-
Conjugation to the Peptide: The activated dye is then added to the peptide solution in a suitable reaction buffer. The primary amines on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) will react with the activated dye to form a stable amide bond.
-
Purification: The fluorescently labeled peptide is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the successful conjugation of the dye to the peptide.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh or store in single-use aliquots at -20°C or -80°C, protected from light. |
| Working Concentration | 1-25 µM | Highly cell-type and application-dependent. Titration is essential. |
| Incubation Time | 15-60 minutes | Shorter times are generally better to minimize toxicity. |
| Incubation Temperature | 37°C | For live-cell imaging of mammalian cells. |
| Excitation Wavelength (approx.) | 350-400 nm | Verify with your specific instrumentation. |
| Emission Wavelength (approx.) | 450-500 nm | Verify with your specific instrumentation. |
Visualizations
Caption: A logical workflow for troubleshooting common issues during staining experiments.
Caption: Experimental workflow for fluorescently labeling a peptide and its subsequent use in live-cell imaging.
how to reduce photobleaching of 6,7-Dimethoxy-4-coumarinylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 6,7-Dimethoxy-4-coumarinylacetic acid during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, which can severely compromise the quality and quantitative accuracy of microscopy data. What might appear as a biological change in your sample could, in reality, be the fluorophore fading under illumination.
Q2: What are the primary factors that accelerate the photobleaching of this coumarin (B35378) derivative?
A2: The rate of photobleaching is influenced by several key factors:
-
Excitation Light Intensity: Higher intensity light sources, such as lasers, significantly accelerate photobleaching.
-
Duration of Exposure: Prolonged and repeated exposure to the excitation light increases the cumulative damage to the fluorophore.
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the coumarin dye, leading to the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore.
-
Local Environment: The pH, viscosity, and chemical composition of the mounting medium can influence the photostability of the dye. For instance, many antifade reagents are buffered to a pH of 8.0-9.0 for optimal performance.[1]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[2] Most of these agents are reactive oxygen species (ROS) scavengers. They work by quenching the harmful free radicals that are generated when the excited fluorophore interacts with oxygen, thus extending the fluorescent signal's life.[2] Common antifade agents include p-Phenylenediamine (B122844) (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[3]
Q4: Which commercially available antifade reagents are recommended for coumarin-based dyes?
A4: Several commercial mounting media have been shown to be effective for coumarin dyes. Products like VECTASHIELD® and ProLong™ Gold are widely used and have demonstrated a significant increase in the photostability of coumarins in published studies.
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare "do-it-yourself" antifade media. These are often glycerol-based solutions containing PPD, NPG, or DABCO. While cost-effective, their performance can be less consistent than commercial formulations. It's crucial to handle these chemicals with care, as some, like PPD, are toxic. You can find several recipes in the Experimental Protocols section.
Q6: I'm using an antifade reagent, but still observing rapid fading. What else could be wrong?
A6: If you are still experiencing significant photobleaching, consider the following troubleshooting steps:
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are optimized for the spectral properties of this compound (typically UV/violet excitation and blue/green emission).
-
Suboptimal pH: The fluorescence of coumarin derivatives can be pH-sensitive. Most antifade reagents are buffered to an optimal pH (often around 8.5), but it's a factor to consider.[1]
-
Incompatible Antifade Reagent: Some antifade reagents are less suitable for blue-green fluorophores. For example, p-phenylenediamine (PPD) can sometimes contribute to autofluorescence in this spectral region.
-
High Excitation Power: Even with an antifade reagent, excessive laser power will eventually cause photobleaching. Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio.
-
Long Exposure Times: Minimize the duration of light exposure by using the shortest possible camera exposure times and employing a shutter to block the light path when not actively acquiring images.
Q7: My sample shows background fluorescence after adding the antifade medium. How can I troubleshoot this?
A7: Autofluorescence from the mounting medium itself can be an issue.
-
PPD Oxidation: p-Phenylenediamine (PPD) can oxidize and become fluorescent. It is recommended to store PPD-containing solutions at -20°C in the dark and use fresh aliquots.[3]
-
Contamination: Ensure all components of your homemade antifade medium are pure, as contaminants can be fluorescent.
-
Alternative Reagents: If autofluorescence persists, try a different antifade agent. N-propyl gallate (NPG) is a common alternative to PPD.[3]
-
Commercial Formulations: High-quality commercial mounting media are often formulated to minimize autofluorescence.
-
Background Subtraction: As a last resort, acquire a background image from a cell-free region of your slide and use image processing software to subtract it from your experimental images.
Quantitative Data: Comparison of Antifade Reagents
The following table summarizes quantitative and qualitative data on the performance of various antifade reagents with coumarin dyes. Note that specific photobleaching rates for this compound are not widely published; the data presented is for the broader coumarin class and should be used as a comparative guide.
| Mounting Medium/Antifade Agent | Fluorophore | Photobleaching Half-Life (seconds) | Pros | Cons |
| 90% Glycerol (B35011) in PBS (pH 8.5) | Coumarin | ~25 | Simple, inexpensive. | Very poor photostability. |
| VECTASHIELD® | Coumarin | ~106 | Excellent photostability for coumarins, ready to use. | Can exhibit some initial blue autofluorescence.[3] |
| ProLong™ Gold | Coumarin | Data not specified, but widely reported as effective. | Cures to a solid, preserving the sample for long-term storage. | Requires a 24-hour curing time for optimal performance. |
| p-Phenylenediamine (PPD) | General | Highly effective antifade agent.[3] | Can be toxic, may oxidize and become autofluorescent, can cause some cyanine (B1664457) dyes to fade.[3][4] | |
| n-Propyl gallate (NPG) | General | Effective antifade agent, non-toxic.[3] | Can be difficult to dissolve, may have anti-apoptotic effects in live cells.[3] | |
| DABCO | General | Less toxic than PPD, suitable for some live-cell work.[3] | Generally less effective at preventing photobleaching than PPD.[3] |
Experimental Protocols
Protocol 1: Comparative Analysis of Antifade Reagent Efficacy
This protocol provides a framework for systematically testing and selecting the most effective antifade reagent for this compound in your specific experimental setup.
Materials:
-
Fixed and stained samples with this compound on coverslips.
-
Microscope slides.
-
A selection of antifade mounting media to test (e.g., VECTASHIELD®, ProLong™ Gold, and a homemade formulation).
-
Fluorescence microscope with a camera and software capable of time-lapse imaging and intensity measurement.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Sample Preparation: Prepare multiple identical stained coverslips to ensure consistency across the different antifade agents being tested.
-
Mounting:
-
For each antifade agent, place a small drop onto a clean microscope slide.
-
Carefully invert a stained coverslip onto the drop, avoiding air bubbles.
-
For curing mountants like ProLong™ Gold, allow the slide to cure according to the manufacturer's instructions (typically 24 hours in the dark).
-
Prepare a control slide using only buffered glycerol.
-
-
Image Acquisition:
-
Place the first slide on the microscope stage and locate a representative field of view.
-
Set the imaging parameters (excitation intensity, exposure time, camera gain) to levels you would typically use for your experiments. Crucially, keep these settings identical for all slides.
-
Focus on the sample and acquire an initial image (Time = 0).
-
Continuously illuminate the same field of view and acquire images at regular intervals (e.g., every 10 seconds for 5 minutes).
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the stained structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values by dividing each measurement by the initial intensity at Time = 0.
-
Plot the normalized fluorescence intensity as a function of time for each antifade reagent.
-
Compare the decay curves. The antifade reagent that results in the slowest decay of fluorescence is the most effective under your experimental conditions.
-
Protocol 2: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock
-
Distilled water
-
Stir plate and stir bar
-
50 mL conical tube
Formulation:
-
2% n-propyl gallate
-
90% glycerol
-
10% 1x PBS
Procedure:
-
To make 10 mL of mounting medium, combine 9 mL of glycerol with 1 mL of 10x PBS in a 50 mL conical tube.
-
Add 0.2 g of n-propyl gallate.
-
Add a small stir bar and leave the mixture on a stir plate at room temperature overnight, or until the n-propyl gallate is fully dissolved. The tube should be protected from light (e.g., wrapped in aluminum foil).
-
Once dissolved, aliquot the medium into smaller tubes and store at -20°C, protected from light.
Visualizations
Photobleaching and Mitigation Pathway
Caption: The photobleaching process and the protective mechanism of antifade reagents.
Experimental Workflow for Antifade Reagent Selection
Caption: A logical workflow for selecting the optimal antifade reagent.
References
improving the signal-to-noise ratio in experiments with 6,7-Dimethoxy-4-coumarinylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in experiments utilizing 6,7-Dimethoxy-4-coumarinylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent molecule belonging to the coumarin (B35378) family of dyes.[1][2][3] Its carboxylic acid group allows for covalent conjugation to other molecules, particularly proteins, via their primary amines.[4] It is commonly used as a fluorescent label or as a component of "caged" compounds, where its fluorescence is revealed upon a specific event, such as enzymatic cleavage or photolysis.[5][6][7]
Q2: What are the fundamental sources of noise in fluorescence experiments?
A2: Noise in fluorescence microscopy can be broadly categorized into several types:
-
Photon Shot Noise: This is an inherent statistical fluctuation in the arrival of photons at the detector, which is more significant at low signal levels.[8][9][10]
-
Detector Noise: This includes read noise (generated during the conversion of electrons to a digital signal) and dark noise (thermally generated electrons in the detector).[9][10]
-
Background Fluorescence: This is unwanted signal that does not originate from the specific target. It includes autofluorescence from the sample, non-specific binding of the probe, and fluorescence from the media or buffers.[9][11][12]
Q3: What is the difference between Signal-to-Noise Ratio (SNR) and Signal-to-Background Ratio (SBR)?
A3: While related, these are distinct metrics. The Signal-to-Background Ratio (SBR) is the intensity of the signal divided by the intensity of the background. The Signal-to-Noise Ratio (SNR) compares the signal level to the noise, which is the statistical variation or error around a true signal.[9] Improving SBR by reducing background is a primary strategy for improving the overall SNR.[9]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses the most common issues encountered during experiments with this compound and provides targeted solutions.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor SNR.
Q: My background fluorescence is excessively high. What are the primary causes and solutions?
A: High background often stems from sample preparation or imaging parameters. The following table summarizes common causes and recommended actions.
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps post-incubation to ensure complete removal of unbound dye. Consider adding a mild detergent like Tween 20 to the wash buffer.[11][13][14] |
| High Dye Concentration | Using too much dye can increase non-specific binding. Perform a titration to find the lowest effective concentration that provides a sufficient signal.[13] |
| Non-Specific Binding | For antibody-based applications or cell staining, use blocking agents such as Bovine Serum Albumin (BSA) or normal serum to block non-specific sites.[13][15] |
| Sample Autofluorescence | Image an unstained control sample using identical imaging parameters to determine the intrinsic fluorescence of your cells or tissue.[11][13] If high, consider chemical quenching (e.g., with sodium borohydride) or using spectral unmixing if available.[11][16] |
| Contaminated Reagents | Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. Run a blank control with all assay components except the probe to check for fluorescent contaminants.[16] |
| Incorrect Imaging Settings | High detector gain or long exposure times amplify both signal and background noise. Reduce these settings to the minimum required for adequate signal detection.[13] |
Issue 2: Weak or No Signal
A signal that is too weak will be difficult to distinguish from noise.
Q: I am observing a very weak or non-existent fluorescent signal. How can I troubleshoot this?
A: A weak signal can be due to chemical, biological, or instrumental factors.
| Potential Cause | Recommended Solution |
| Suboptimal pH or Solvent | The fluorescence of coumarin dyes is sensitive to the local environment, including solvent polarity and pH.[13][17] Ensure your buffer pH is optimal for fluorescence; for many coumarins, acidic pH can enhance the signal.[16] For stock solutions, use high-quality anhydrous DMSO.[11] |
| Incorrect Filter Sets | Verify that your microscope's excitation and emission filters are appropriate for this compound. The excitation maximum is typically in the near-UV range (~350-400 nm) and emission is in the blue range (~450-480 nm).[18] |
| Inefficient Labeling | If conjugating the dye to a protein, inefficient labeling can result in a low degree of labeling (DOL). Verify the pH of the reaction buffer (pH 8.3-8.5 is optimal for NHS-ester reactions) and use fresh activation reagents.[4][19] |
| Low Target Abundance | The target molecule or enzyme may be present at very low concentrations. If possible, try to increase the amount of target material in your sample. |
| Fluorescence Quenching | Certain molecules, such as halide ions (iodide, bromide) or some paramagnetic metal ions, can quench coumarin fluorescence.[16][17] Ensure your buffers are free from known quenchers. |
| Low Excitation Intensity/Gain | While high intensity can increase background, too little will result in a weak signal. Incrementally increase excitation power or detector gain to find a balance between signal strength and background noise.[11] |
Issue 3: Rapid Signal Loss (Photobleaching)
Photobleaching is the irreversible destruction of the fluorophore by excitation light, which reduces the signal over time.
Q: My fluorescent signal is fading quickly during imaging. How can I prevent photobleaching?
A: Minimizing photobleaching is crucial for quantitative and time-lapse imaging.
| Strategy | Implementation Details |
| Reduce Excitation Intensity | Use the lowest laser power or lamp intensity that provides a detectable signal.[11][20] Neutral density filters can be used to attenuate the light source. |
| Minimize Exposure Time | Limit the sample's exposure to light. Use shorter camera exposure times and keep the shutter closed when not actively acquiring images.[11][13][20] |
| Use Antifade Reagents | For fixed samples, mount in a commercially available antifade medium. These reagents work by scavenging reactive oxygen species that cause photodegradation.[11][13][16] |
| Image Efficiently | Plan your imaging session to acquire data as quickly as possible after sample preparation.[13] For live-cell imaging, ensure cells are healthy, as stressed cells can be more susceptible to photobleaching.[16] |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins via NHS-Ester Chemistry
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to primary amines on a target protein.
Materials:
-
This compound
-
Target Protein (>90% pure, 2-10 mg/mL)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Desalting or size-exclusion chromatography column
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES). If the buffer contains Tris or other primary amines, exchange it into the appropriate buffer using dialysis or a desalting column.[4]
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO immediately before use.[4]
-
-
Dye Activation:
-
In a microcentrifuge tube, combine the coumarin dye, NHS, and EDC stock solutions. A common starting ratio is 1:1:1.
-
Incubate at room temperature for 15-30 minutes, protected from light, to form the Coumarin-NHS ester.[4]
-
-
Conjugation Reaction:
-
Add the activated Coumarin-NHS ester solution to the protein solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography or desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the coumarin dye.
-
Protocol 2: General Procedure for a "Turn-On" Enzyme Assay
This protocol provides a framework for an assay where enzymatic activity on a caged substrate releases the fluorescent this compound.
Materials:
-
Enzyme source (purified enzyme or cell lysate)
-
Substrate: A derivative of this compound conjugated to an enzyme-specific recognition moiety.
-
Assay Buffer: Optimized for enzyme activity and coumarin fluorescence.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the coumarin-based substrate in DMSO.
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Prepare the enzyme solution or cell lysate in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Add the assay buffer to each well.
-
Include necessary controls:
-
Negative Control: All components except the enzyme.
-
Blank Control: Buffer only, to measure background.
-
-
Add the enzyme solution or lysate to the appropriate wells.
-
-
Enzymatic Reaction:
-
Pre-warm the plate to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range. This may require a time-course optimization experiment.[5]
-
-
Fluorescence Measurement:
-
Stop the reaction if necessary (e.g., by adding a stop solution like sodium carbonate).[5]
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the free coumarin dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.[5]
-
Calculate the enzyme activity, which is proportional to the increase in fluorescence over time.
-
References
- 1. scbt.com [scbt.com]
- 2. This compound [cogershop.com]
- 3. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Signal-to-Noise Considerations [evidentscientific.com]
- 9. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 10. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. benchchem.com [benchchem.com]
challenges in conjugating 6,7-Dimethoxy-4-coumarinylacetic acid to biomolecules
Welcome to the technical support center for the bioconjugation of 6,7-Dimethoxy-4-coumarinylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully labeling biomolecules with this fluorescent coumarin (B35378) derivative.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound to your biomolecule of interest.
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency / Low Degree of Labeling (DOL) | 1. Inefficient activation of the carboxylic acid: The carboxylic acid group of the coumarin requires activation to react with primary amines on the biomolecule.[1][2] 2. Hydrolysis of activating reagents (EDC/NHS): These reagents are moisture-sensitive.[2] 3. Suboptimal reaction pH: The pH of the reaction buffer significantly impacts the reactivity of primary amines.[1][2] 4. Presence of amine-containing buffers: Buffers like Tris will compete with the biomolecule for reaction with the activated coumarin.[2] 5. Hydrolysis of the activated NHS ester: The activated ester is susceptible to hydrolysis in aqueous buffers.[1] | 1. Use a fresh solution of a reliable carbodiimide (B86325) activator such as EDC in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable amine-reactive ester.[1][2] 2. Prepare stock solutions of EDC and NHS in anhydrous DMSO immediately before use.[2] 3. Ensure the reaction buffer pH is between 8.3 and 8.5 for NHS esters to optimally react with primary amines.[1] For some applications, a pH range of 7.2-8.5 is also effective.[2] 4. Exchange the biomolecule into an amine-free buffer such as PBS or HEPES before labeling.[2] 5. Perform the conjugation reaction as soon as possible after activating the coumarin.[1] |
| Protein Precipitation | 1. High Degree of Labeling (DOL): The hydrophobicity of the coumarin dye can cause aggregation at high labeling ratios.[2] 2. Organic solvent denaturation: High concentrations of organic solvents like DMSO can denature the protein.[2] 3. Low protein concentration: This can sometimes lead to precipitation during the reaction. | 1. Reduce the molar excess of the activated coumarin used in the conjugation step.[2] 2. Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture below 10% (v/v).[2] 3. Perform the reaction at a higher protein concentration if possible. |
| High Background Signal or Non-specific Labeling | 1. Excess unreacted coumarin: Residual, unreacted coumarin or its hydrolyzed byproducts can contribute to background fluorescence.[1] 2. Aggregation of biomolecule: Aggregates may trap unreacted fluorophores.[1] | 1. Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove small molecule impurities.[1] For antibodies, protein A or G affinity chromatography can be effective.[1] 2. Analyze the conjugate by size-exclusion chromatography to check for aggregation. Optimize the degree of labeling to reduce aggregation.[1] |
| Loss of Biomolecule Activity | 1. Modification of critical residues: The conjugation reaction may modify amino acid residues essential for the biomolecule's function.[1] | 1. Reduce the molar excess of the activated coumarin to lower the degree of labeling.[1] 2. If the active site is known, consider using protecting groups or performing the conjugation in the presence of a ligand or substrate to shield the active site.[1] |
| Signal Instability or Fading | 1. Photobleaching: Exposure to light can cause the fluorophore to lose its fluorescence. 2. Oxidation of the coumarin: The dihydroxy moiety can be susceptible to oxidation.[1] | 1. Protect the reaction and the final conjugate from light.[1] Use an anti-fade mounting medium for microscopy applications.[3] 2. Consider adding a small amount of an antioxidant like TCEP, but be cautious as it can reduce disulfide bonds in proteins.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to activate the carboxylic acid of this compound for conjugation to primary amines?
A1: The recommended method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This creates a more stable, amine-reactive NHS ester that efficiently reacts with primary amines on the biomolecule to form a stable amide bond.[1][2]
Q2: What is the optimal pH for the conjugation reaction?
A2: For the reaction between an NHS-activated coumarin and a primary amine on a biomolecule, a pH range of 8.3-8.5 is generally optimal.[1] This pH ensures that the primary amines are deprotonated and thus more nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] A broader range of 7.2-8.5 can also be effective.[2]
Q3: What are suitable buffers for the conjugation reaction?
A3: It is crucial to use an amine-free buffer to avoid competing reactions.[2] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[1][2] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane).[2]
Q4: How can I purify the coumarin-biomolecule conjugate?
A4: Purification is essential to remove unreacted dye and reaction byproducts.[2] Common methods include size-exclusion chromatography (e.g., desalting columns like Sephadex G-25) and dialysis.[1][4] For antibodies, protein A or G affinity chromatography can also be used.[1]
Q5: How do I determine the Degree of Labeling (DOL)?
A5: The DOL, which is the molar ratio of dye to protein, can be calculated using spectrophotometry. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the coumarin dye. The following formulas are used:
| Parameter | Formula | Notes |
| Protein Concentration (M) | [Protein] = [A₂₈₀ - (A_max × CF)] / ε_protein | ε_protein is the molar extinction coefficient of the protein at 280 nm. CF is the correction factor for the dye's absorbance at 280 nm.[2] |
| Dye Concentration (M) | [Dye] = A_max / ε_dye | ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.[2] |
| Degree of Labeling (DOL) | DOL = [Dye] / [Protein] | Represents the average number of dye molecules per biomolecule.[2] |
Q6: How should I store the this compound and the final conjugate?
A6: this compound should be stored at +4°C and is stable for at least 2 years after receipt.[5] The conjugated biomolecule should be stored under conditions that are optimal for the specific biomolecule, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[6] It is crucial to protect both the dye and the conjugate from light to prevent photobleaching.[1]
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS[2]
-
Target protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3)[1]
-
Purification column (e.g., desalting column)[4]
Procedure:
-
Reagent Preparation:
-
Activation of the Coumarin:
-
Conjugation to the Protein:
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[4]
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry as described in the FAQ section.
-
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound to a protein.
Caption: Chemical reaction pathway for the EDC/NHS-mediated conjugation of the coumarin to a primary amine on a biomolecule.
References
Technical Support Center: Preventing Aggregation of Protein-Dye Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of protein-dye conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein-dye conjugate aggregation?
Aggregation of protein-dye conjugates is a complex issue that can arise from several factors related to the protein, the dye, and the experimental conditions. Key causes include:
-
Increased Surface Hydrophobicity: The covalent attachment of often hydrophobic dye molecules to a protein can increase the overall hydrophobicity of the protein's surface. This can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate to minimize contact with the aqueous environment.[1][2]
-
Protein Destabilization: The conjugation process itself, including the reaction conditions (e.g., pH, temperature) and purification steps, can partially denature or destabilize the protein.[2] This can expose the protein's hydrophobic core, making it more susceptible to aggregation.[2][3]
-
Dye-Induced Conformational Changes: The dye molecule can interact with the protein in a way that alters its natural three-dimensional structure, potentially leading to misfolding and subsequent aggregation.[2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer used during and after conjugation significantly impact protein stability.[1][2] Proteins are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[4]
-
High Dye-to-Protein Ratio: A high ratio of dye molecules to protein molecules increases the likelihood of multiple dye molecules attaching to a single protein, which can significantly alter the protein's surface properties and induce aggregation.[2][5]
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[1][4]
-
Mechanical Stress: Agitation, stirring, or filtration can introduce shear stress, potentially causing protein denaturation and aggregation.[1]
-
Freeze-Thaw Cycles: The process of freezing and thawing can cause localized changes in protein concentration and pH, leading to protein denaturation and aggregation.[1]
Q2: How do the properties of the dye affect aggregation?
The intrinsic properties of the fluorescent dye play a critical role in the propensity of the conjugate to aggregate:
-
Hydrophobicity: Many fluorescent dyes are hydrophobic molecules. Covalently attaching them to a protein increases the hydrophobicity of the protein's surface, which can lead to aggregation.[2][5]
-
Size and Structure: Larger, bulkier dyes, especially those with large planar ring systems (common in longer-wavelength dyes), are more likely to cause aggregation through mechanisms like π-π stacking.[5] Asymmetrical cyanine (B1664457) dyes have been shown to reduce this type of aggregation.
-
Charge: The charge of the dye can influence the overall surface charge of the protein conjugate, affecting its solubility and stability.
Q3: What is the impact of the dye-to-protein ratio on aggregation?
The dye-to-protein ratio is a critical parameter. While a higher ratio can yield a stronger signal, it often leads to:
-
Increased Aggregation: Over-labeling a protein can significantly increase its surface hydrophobicity, leading to aggregation.[5][6] It is often recommended to aim for a low dye-to-protein molar ratio, such as 1:1, to minimize this effect.[2][5]
-
Fluorescence Quenching: At high labeling densities, dye molecules can interact with each other, leading to self-quenching and a decrease in the fluorescent signal, negating the intended benefit of a higher labeling ratio.
Q4: How can I detect aggregation in my protein-dye conjugate sample?
Several methods can be used to detect both soluble and insoluble aggregates:
-
Visual Inspection: The most straightforward method is to look for visible signs of aggregation, such as cloudiness, turbidity, or precipitation.[7]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[1][8]
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution and can detect the presence of larger aggregates.[7][9]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a powerful technique to resolve and quantify monomers, dimers, and higher-order aggregates.[8][9][10]
-
Fluorescence Spectroscopy: Dyes like Bis-ANS and Thioflavin T (ThT) can be used as extrinsic probes that exhibit increased fluorescence upon binding to exposed hydrophobic patches or beta-sheet structures in protein aggregates.[8][11][12]
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity Observed During or After Conjugation
Visible precipitation is a clear sign of significant protein instability under the current experimental conditions.
Caption: Troubleshooting workflow for visible protein precipitation.
Issue 2: Increased Soluble Aggregates Detected by SEC or DLS Post-Conjugation
Even without visible precipitation, the formation of soluble aggregates can compromise the quality and function of your conjugate.
Caption: Troubleshooting workflow for soluble aggregate formation.
Data Presentation: Additives and Detection Methods
Table 1: Common Stabilizing Additives to Prevent Aggregation
A variety of excipients can be added to conjugation and formulation buffers to stabilize the protein and prevent aggregation.[1] The choice and concentration of these additives should be optimized for each specific protein and conjugation system.[1]
| Excipient Category | Example(s) | Recommended Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) for sugars; 10-50% (v/v) for glycerol | Preferential exclusion, increases protein hydration and thermal stability. |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress aggregation by binding to hydrophobic patches and increasing solubility.[4] |
| Detergents (Non-ionic) | Tween-20, Triton X-100, CHAPS | 0.01 - 0.1% (v/v) | Reduce non-specific hydrophobic interactions and surface tension.[4][7] |
| Reducing Agents | DTT, TCEP, ß-mercaptoethanol | 1-5 mM | Prevent oxidation of free cysteine residues, which can lead to disulfide-linked aggregates.[4] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-500 mM | Modulate electrostatic interactions; effects are protein-specific.[4][7] |
| Chelating Agents | EDTA | Varies | Can prevent metal-catalyzed oxidation.[1] |
| Chaotropes (low conc.) | Urea, Guanidine-HCl | Low concentrations | Can disrupt hydrophobic interactions that lead to aggregation.[1] |
Table 2: Comparison of Common Aggregate Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Visual Inspection | Observation of turbidity or precipitates. | Simple, fast, no special equipment needed. | Only detects large, insoluble aggregates; not quantitative.[7] |
| UV-Vis Spectroscopy (Turbidity) | Measures light scattering by aggregates at ~350 nm. | Simple, rapid, uses standard spectrophotometer. | Low sensitivity, not suitable for distinguishing aggregate sizes.[1][8] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size. | Fast, sensitive to small amounts of large aggregates, provides size distribution. | Sensitive to dust and contaminants, not ideal for resolving similarly sized species.[7][9] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | High resolution, provides quantitative data on monomer, dimer, and higher-order aggregates. | Can sometimes induce aggregation on the column, may filter out very large aggregates.[8][10] |
| Extrinsic Dye Binding | Uses fluorescent dyes (e.g., ThT, Bis-ANS) that bind to aggregates, causing a change in fluorescence. | High sensitivity, can be used in high-throughput screening. | Dye binding can be non-specific and may be influenced by buffer components.[8][12] |
Experimental Protocols
Protocol 1: Buffer Optimization to Minimize Aggregation
This protocol outlines a systematic approach to screen for the optimal buffer pH and ionic strength to maintain protein stability during conjugation.[1]
-
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris)
-
Stock solution of a salt (e.g., NaCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
-
Dynamic Light Scattering (DLS) instrument
-
-
Methodology:
-
pH Screening: Prepare a series of buffers with pH values ranging from, for example, 4.0 to 9.0 in 0.5 pH unit increments.[1]
-
Ionic Strength Screening: For the most promising pH values, prepare buffers with varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Sample Preparation: In a 96-well plate, dilute the protein to the target conjugation concentration in each buffer condition. Include a control with the protein in its current storage buffer.
-
Incubation: Incubate the plate at the intended conjugation temperature for a set period (e.g., 2, 4, 8, 24 hours).[1]
-
Turbidity Measurement: At each time point, measure the absorbance at 350 nm to assess turbidity.[1]
-
DLS Analysis: Analyze a subset of samples with the lowest turbidity by DLS to assess the presence of soluble aggregates.[1]
-
Data Analysis: Identify the buffer conditions (pH and ionic strength) that result in the lowest turbidity and the smallest hydrodynamic radius (or lowest polydispersity) by DLS.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol describes the use of SEC to separate and quantify the different aggregation states of a protein-dye conjugate.
-
Materials:
-
Protein-dye conjugate sample
-
SEC column appropriate for the size range of the protein and its aggregates
-
HPLC or FPLC system with a UV detector (and preferably a light scattering detector)
-
Mobile phase (buffer optimized for protein stability)
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the protein-dye conjugate sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a known concentration and volume of the sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using the UV detector at 280 nm (for protein) and the dye's maximum absorbance wavelength.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight aggregates, the monomer, and any fragments. Calculate the percentage of each species relative to the total integrated area.
-
Logical Relationships Diagram
Caption: Key factors contributing to protein-dye conjugate aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. approcess.com [approcess.com]
- 9. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on the fluorescence intensity of 6,7-Dimethoxy-4-coumarinylacetic acid
Welcome to the technical support center for 6,7-Dimethoxy-4-coumarinylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of this compound?
The fluorescence of coumarin (B35378) derivatives can be highly dependent on the pH of the solvent. While specific data for this compound is not extensively documented in publicly available literature, the general principle for many coumarins involves pH-mediated changes in the electronic structure of the molecule. For some coumarin derivatives, fluorescence is quenched in highly acidic conditions. The pH can influence the protonation state of the entire molecule, including the lactone ring and the acetic acid substituent, which in turn can alter the intramolecular charge transfer (ICT) characteristics and thus the fluorescence quantum yield.
Q2: What is the expected excitation and emission wavelength for this fluorophore?
In methanol, this compound has a reported excitation maximum (λex) of approximately 342 nm and an emission maximum (λem) of around 418 nm.[1] However, it is important to note that these values can shift depending on the solvent polarity and the pH of the medium.
Q3: My fluorescence signal is lower than expected. What are the potential causes?
Several factors could contribute to low fluorescence intensity:
-
Suboptimal pH: The pH of your experimental buffer may not be optimal for the fluorescence of this specific coumarin. An improper pH could be leading to fluorescence quenching.
-
Solvent Effects: The choice of solvent can significantly impact fluorescence quantum yield.
-
Concentration Issues: The concentration of the fluorophore might be too high, leading to self-quenching, or too low for detection.
-
Photobleaching: Exposure to high-intensity light can cause irreversible damage to the fluorophore, reducing its fluorescence.
-
Presence of Quenchers: Certain ions or molecules in your sample could be quenching the fluorescence.
Q4: Can I use this probe for intracellular pH measurements?
While some coumarin derivatives are used for intracellular pH measurements, the suitability of this compound for this purpose would need to be validated. Its fluorescence would need to show a reliable and reproducible response to pH changes within the physiological range.
Troubleshooting Guides
Issue: Inconsistent Fluorescence Readings Across Experiments
| Potential Cause | Troubleshooting Step |
| pH Instability | Ensure that the buffer system used has sufficient capacity to maintain a stable pH throughout the experiment. Verify the pH of all solutions before use. |
| Temperature Fluctuations | Use a temperature-controlled fluorometer to maintain a consistent temperature, as fluorescence intensity can be temperature-dependent. |
| Solvent Evaporation | Keep samples covered to prevent solvent evaporation, which can change the concentration of the fluorophore and other solutes. |
Experimental Protocols
Protocol: Determining the pH Profile of this compound Fluorescence
This protocol outlines a method to determine the effect of pH on the fluorescence intensity of this compound.
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Spectrofluorometer
-
pH meter
-
High-purity solvents (e.g., ethanol (B145695) or DMSO for stock solution)
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol.
-
Prepare Working Solutions: For each pH value to be tested, prepare a dilute working solution of the fluorophore in the corresponding buffer. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the buffer's pH and the fluorescence properties.
-
pH Measurement: Accurately measure and record the pH of each working solution.
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer (e.g., λex = 342 nm, λem = 418 nm). Optimize these wavelengths if necessary by running an initial scan.
-
Measure the fluorescence intensity of a blank solution (buffer only) for each pH value to determine the background signal.
-
Measure the fluorescence intensity of each working solution.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings for each pH value.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Data Presentation
Table 1: Example Data for pH Effect on Fluorescence Intensity
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
| pH | Relative Fluorescence Intensity (a.u.) |
| 2.0 | 150 |
| 3.0 | 350 |
| 4.0 | 600 |
| 5.0 | 850 |
| 6.0 | 980 |
| 7.0 | 1000 |
| 8.0 | 990 |
| 9.0 | 950 |
| 10.0 | 800 |
Visualizations
Caption: Workflow for Determining the pH Profile of Fluorescence.
Caption: Potential Mechanism of pH Influence on Fluorescence.
References
influence of solvent polarity on the spectral properties of coumarin derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the influence of solvent polarity on the spectral properties of coumarin (B35378) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do the absorption and emission peak locations (λ_max) of my coumarin derivative change when I use different solvents?
A1: This phenomenon is called solvatochromism , and it refers to the change in the color of a substance when it is dissolved in different solvents.[1] For coumarin derivatives, the position of the absorption and emission bands is highly dependent on the polarity of the solvent.[2][3]
-
General Trend: Typically, as the solvent polarity increases, the absorption and fluorescence emission spectra of many coumarin derivatives shift to longer wavelengths (a "red shift" or bathochromic shift).[2][3][4] This occurs because the excited state of these molecules is often more polar than the ground state.[2][5] A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.[2][6]
-
Intramolecular Charge Transfer (ICT): This effect is particularly pronounced in "push-pull" coumarins, which have an electron-donating group (like an amino group at the 7-position) and an electron-withdrawing group. Upon excitation, an intramolecular charge transfer (ICT) occurs, making the excited state significantly more polar.[4][5]
Q2: My coumarin derivative's fluorescence intensity is significantly lower (quenched) in a highly polar solvent. What is the likely cause?
A2: A significant decrease in fluorescence quantum yield in polar solvents is often attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[4][7]
-
Mechanism: In the excited state, some coumarin derivatives can undergo a conformational change (rotation around a single bond) to form a non-fluorescent or weakly fluorescent TICT state. This state provides a non-radiative pathway for the molecule to return to the ground state, effectively quenching the fluorescence.[4][7]
-
Solvent Influence: The formation of this TICT state is often stabilized by polar solvents. The more polar the solvent, the more stable the TICT state becomes, leading to a more efficient non-radiative decay and a lower quantum yield.[7][8] This effect is especially notable for coumarins where the amino group at the 7-position is free to rotate.[8]
Q3: What is a Stokes shift, and why does it change with solvent polarity?
A3: The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum. For coumarin derivatives, the Stokes shift generally increases with increasing solvent polarity.[6]
-
Explanation: When a molecule absorbs a photon, it is excited from the ground state to the excited state. In a polar solvent, the solvent molecules do not have time to reorient around the newly formed, more polar excited state during the absorption process (Franck-Condon principle). Following excitation, the surrounding solvent molecules rearrange and reorient to stabilize the excited state, lowering its energy. Emission then occurs from this relaxed, lower-energy excited state. This solvent relaxation process is more pronounced in more polar solvents, leading to a greater energy difference between absorption and emission, and thus a larger Stokes shift.[6]
Q4: How do I accurately measure the fluorescence quantum yield (Φ_F) of my coumarin derivative?
A4: The most common and reliable method for measuring the fluorescence quantum yield is the comparative method .[7][9] This involves comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.[9]
The relative quantum yield (Φ_X) is calculated using the following equation:
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (η_X² / η_S²) [9]
Where:
-
X refers to the sample and S refers to the standard.
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.[9]
A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: The absorption/emission spectra of my coumarin have unexpected shapes or multiple peaks.
-
Possible Cause 1: Aggregation. At high concentrations, coumarin derivatives can form aggregates (dimers or higher-order species), which have different spectral properties from the monomeric form.
-
Solution: Record spectra at a much lower concentration (e.g., in the micromolar range, ensuring absorbance is below 0.1) and check if the spectral shape changes.
-
-
Possible Cause 2: Impurities. Fluorescent impurities in the coumarin sample or the solvent can lead to overlapping spectral bands.
-
Solution: Ensure the purity of your coumarin derivative through techniques like NMR or mass spectrometry. Always use high-purity, spectroscopy-grade solvents.[8] Run a fluorescence scan of the pure solvent to check for background emission.
-
-
Possible Cause 3: Chemical Reaction/Degradation. Some coumarin derivatives may be unstable or photoreactive in certain solvents or under prolonged exposure to the excitation light.
-
Solution: Acquire spectra immediately after preparing the solution. Minimize the sample's exposure to the excitation light by using the lowest possible intensity and shortest acquisition time. Check for changes in the absorption spectrum before and after fluorescence measurements to rule out photodegradation.
-
Issue 2: My results are not reproducible; the peak positions or intensities vary between measurements.
-
Possible Cause 1: Temperature Fluctuations. The spectral properties of coumarins can be sensitive to temperature. Changes in temperature can affect solvent viscosity and non-radiative decay rates.[8]
-
Solution: Use a temperature-controlled cuvette holder for both the spectrophotometer and fluorometer to ensure all measurements are performed at a consistent temperature.[3]
-
-
Possible Cause 2: Evaporation of Solvent. Volatile solvents can evaporate over time, changing the concentration of the sample.
-
Solution: Keep cuvettes capped whenever possible. For extended measurements, use a cuvette with a stopper or seal it with parafilm.
-
-
Possible Cause 3: Inner Filter Effects. If the sample solution is too concentrated, it can lead to non-linear effects where the emitted fluorescence is re-absorbed by other solute molecules.
-
Solution: Ensure the absorbance of your solutions at the excitation wavelength is low, ideally between 0.02 and 0.1, to minimize inner filter effects.[9]
-
Data Presentation
Table 1: Properties of Common Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Polarity |
| Cyclohexane | 2.02 | 1.427 | Non-polar |
| Toluene | 2.38 | 1.497 | Non-polar |
| Dichloromethane | 8.93 | 1.424 | Polar aprotic |
| Acetone | 20.7 | 1.359 | Polar aprotic |
| Acetonitrile (B52724) | 37.5 | 1.344 | Polar aprotic |
| Ethanol | 24.5 | 1.361 | Polar protic |
| Methanol | 32.7 | 1.329 | Polar protic |
| Water | 80.1 | 1.333 | Polar protic |
Table 2: Example Solvatochromic Shifts for Coumarin 153
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | ~400 | ~440 | ~2200 |
| Toluene | ~410 | ~465 | ~2800 |
| Dichloromethane | ~420 | ~495 | ~3700 |
| Acetonitrile | ~423 | ~515 | ~4400 |
| Ethanol | ~425 | ~525 | ~4700 |
| Methanol | ~420 | ~530 | ~5100 |
| (Note: These are approximate values compiled from typical data to illustrate the trend. Actual values can vary based on experimental conditions.) |
Table 3: Example Fluorescence Quantum Yields (Φ_F) for Coumarin 343
| Solvent | Quantum Yield (Φ_F) |
| Ethanol | 0.63[7] |
| Acetonitrile | ~0.45 |
| Water | ~0.02 |
| (Note: Values for acetonitrile and water are illustrative of the general trend where quantum yield decreases with increasing solvent polarity due to factors like TICT state formation[7].) |
Experimental Protocols
Methodology: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a coumarin derivative.[9]
-
Standard Selection:
-
Choose a suitable fluorescence standard with a well-documented and high quantum yield. The standard should have absorption and emission spectra that overlap with your sample to minimize instrumental variations.[7]
-
A common standard for the blue-green region is Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).[7]
-
-
Solution Preparation:
-
Prepare a stock solution (e.g., 10⁻⁴ M) of your coumarin derivative and the chosen standard in the desired high-purity, spectroscopic-grade solvent.[9]
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to prevent inner filter effects.[9]
-
-
Spectroscopic Measurements:
-
Absorption: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λ_ex). The λ_ex should be the same for both the sample and the standard.
-
Fluorescence: Using a fluorometer, record the corrected emission spectrum for each solution, exciting at λ_ex. Ensure experimental settings (e.g., excitation/emission slit widths) are identical for all sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A).
-
Determine the slope (gradient) of the resulting straight line for both the sample (Grad_X) and the standard (Grad_S). The plot should be linear, confirming the absence of inner filter effects.
-
Calculate the quantum yield using the modified equation: Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²) [7]
-
Visualizations
Caption: Experimental workflow for studying solvent effects on coumarin spectral properties.
Caption: Energy level diagram illustrating the principle of positive solvatochromism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
minimizing non-specific binding in cell staining with 6,7-Dimethoxy-4-coumarinylacetic acid
Welcome to the technical support center for 6,7-Dimethoxy-4-coumarinylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize cell staining experiments, with a focus on minimizing non-specific binding.
Troubleshooting Guide
This guide addresses common issues encountered during cell staining with this compound.
Issue 1: High Background or Non-Specific Staining
Question: I am observing high background fluorescence across my entire sample, making it difficult to distinguish my target signal. What could be the cause and how can I fix it?
Answer: High background is a common issue that can arise from several factors. The goal is to improve the signal-to-noise ratio by reducing non-specific binding and autofluorescence.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | The concentration of the staining solution may be too high, leading to unbound dye molecules accumulating in the sample.[1][2] Solution: Perform a concentration titration experiment to determine the optimal dye concentration. Start with a range below and above the recommended concentration to find the best balance between signal intensity and background.[2] |
| Insufficient Washing | Inadequate washing after staining fails to remove all unbound dye molecules.[1][2] Solution: Increase the number and duration of wash steps. Wash the sample 3-4 times for at least 5 minutes each with an appropriate buffer (e.g., PBS). Adding a mild, non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific hydrophobic interactions.[3][4] |
| Hydrophobic Interactions | Coumarin (B35378) dyes can be lipophilic and may non-specifically bind to cellular membranes and other lipid-rich structures.[5] Solution: Incorporate a blocking step before staining. Use protein-based blockers like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable) to saturate non-specific binding sites.[3][6][7] |
| Cellular Autofluorescence | Some cells have endogenous molecules (e.g., NADH, flavins) that fluoresce, especially in the blue-green spectrum where coumarin dyes emit.[8][9] Solution: Image an unstained control sample to assess the level of autofluorescence.[8] If it is significant, consider using a commercial autofluorescence quenching reagent or choosing a dye in a different spectral range if possible. |
| Dye Aggregation | The dye may form aggregates that bind non-specifically to cells. Solution: Ensure the dye is fully dissolved in the stock solution (e.g., DMSO). Before use, dilute the dye in buffer and vortex thoroughly. You may also consider filtering the diluted dye solution before applying it to the cells.[4] |
| Dead Cells | Dead cells have compromised membranes and tend to non-specifically bind fluorescent dyes.[10] Solution: Use a viability dye to distinguish and exclude dead cells from your analysis. Ensure optimal cell culture conditions to maintain cell health. |
Issue 2: Weak or No Signal
Question: I am not seeing any signal, or the signal is too weak. What should I check?
Answer: A weak or absent signal can be due to issues with the dye, the protocol, or the imaging setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Filter Set | The microscope's excitation and emission filters do not match the spectral profile of the dye. This compound has an approximate excitation/emission of 342/418 nm. Solution: Ensure you are using a DAPI or similar filter set that is appropriate for UV excitation and blue emission. |
| Dye Concentration Too Low | The concentration of the dye is insufficient to generate a strong signal. Solution: Increase the dye concentration. If you have already performed a titration and are still getting a weak signal, consider increasing the incubation time.[1] |
| Photobleaching | The fluorophore is being destroyed by prolonged exposure to the excitation light.[8][11] Solution: Minimize the exposure time and excitation light intensity. Use an anti-fade mounting medium for fixed cells.[8] Acquire images promptly after staining. |
| Suboptimal Protocol | For intracellular targets, insufficient permeabilization can prevent the dye from reaching its target.[1] Solution: If targeting intracellular structures, ensure the permeabilization step (e.g., with Triton X-100 or saponin) is adequate. Optimize the duration and concentration of the permeabilizing agent. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound? A1: this compound is a UV-excitable blue fluorescent dye.[12] In methanol, it has an approximate excitation maximum (λex) of 342 nm and an emission maximum (λem) of 418 nm. You should use a DAPI filter set or similar optics for visualization.
Q2: How should I prepare and store stock solutions? A2: It is recommended to dissolve this compound in a high-quality anhydrous solvent like Dimethyl Sulfoxide (DMSO) to make a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light and moisture.
Q3: What is a good starting concentration for staining? A3: The optimal concentration can vary significantly depending on the cell type and experimental conditions.[13] A common starting point for coumarin-based dyes is in the range of 1-20 µM.[11] We highly recommend performing a titration to find the lowest possible concentration that still provides a bright, specific signal.[2]
Q4: Should I use a blocking agent with this dye? A4: Yes, using a blocking agent is a best practice to minimize non-specific binding.[1][6] This is particularly important for coumarin dyes, which can have hydrophobic properties.[5] Blocking buffers containing BSA or normal serum can saturate non-specific binding sites on cells and tissues.[7][14]
Q5: Can this dye be used for both live and fixed cells? A5: Yes, coumarin dyes are generally small enough to be cell-permeable and can be used for live-cell staining.[11] For fixed-cell staining, standard protocols involving fixation with paraformaldehyde and permeabilization (if targeting intracellular structures) are compatible.
Experimental Protocols
General Protocol for Staining Fixed Cells
This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffer compositions may be necessary.
-
Cell Preparation: Grow cells on sterile glass coverslips or imaging plates to the desired confluency (typically 50-70%).
-
Fixation: Remove culture medium and wash cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If the target is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash three times with PBS. To reduce non-specific binding, incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[7]
-
Staining: Dilute the this compound stock solution to the predetermined optimal concentration in blocking buffer. Remove the blocking buffer from the cells and incubate with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three to four times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each to remove unbound dye.[2][4]
-
Mounting & Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image the cells using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue emission.
Experimental Workflow Diagram
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Blocking reagents [abcam.com]
- 4. youtube.com [youtube.com]
- 5. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking in IHC | Abcam [abcam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biotium.com [biotium.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. sanguinebio.com [sanguinebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - CH [thermofisher.com]
- 13. Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Coumarin-Based Probes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and strategically improve the fluorescence quantum yield of your coumarin-based probes.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during experimentation with coumarin-based probes.
Issue 1: My coumarin (B35378) probe has a very low fluorescence quantum yield.
A low quantum yield can arise from several factors related to the probe's structure and its environment. Follow this workflow to identify and address the potential cause.
Validation & Comparative
A Head-to-Head Comparison: 6,7-Dimethoxy-4-coumarinylacetic acid vs. Fluorescein for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorescent dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of two prominent fluorophores: the blue-emitting 6,7-Dimethoxy-4-coumarinylacetic acid and the classic green-emitting fluorescein (B123965). We delve into their performance characteristics, supported by experimental data and detailed protocols, to empower you with the information needed to select the optimal dye for your research.
At a Glance: Key Performance Indicators
The selection of a fluorescent label hinges on a variety of factors, from its brightness and stability to its sensitivity to the experimental environment. Below is a summary of the key photophysical and chemical properties of this compound and fluorescein. Note that for this compound, comprehensive data on its protein conjugates is limited in publicly available literature. Therefore, data for the closely related and commonly used coumarin (B35378) dye, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), is included as a representative coumarin for a more complete comparison.
| Property | This compound | AMCA (as a representative coumarin) | Fluorescein (FITC) |
| Excitation Max (λex) | ~342 nm (in Methanol) | ~353 nm | ~495 nm[1] |
| Emission Max (λem) | ~418 nm (in Methanol) | ~442 nm | ~525 nm[1] |
| Molar Extinction Coefficient (ε) | Not Reported | ~19,000 M⁻¹cm⁻¹ (for AMCA-protein conjugate)[2][3] | ~75,000 M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield (Φ) | Not Reported | Can be high, but protein-conjugate specific | ~0.92[1] |
| Reactive Group | Carboxylic Acid (requires activation) | Succinimidyl Ester (amine-reactive) | Isothiocyanate (amine-reactive) |
| Photostability | Generally moderate for coumarins | Moderate[4] | Prone to photobleaching[1][5] |
| pH Sensitivity | Some coumarins are pH-sensitive[6][7][8] | Generally insensitive[8] | Highly pH-sensitive (fluorescence decreases in acidic pH)[1] |
In-Depth Analysis
Brightness and Photostability
Fluorescein, particularly in the form of Fluorescein Isothiocyanate (FITC), is a workhorse in protein labeling due to its high quantum yield and molar extinction coefficient, which contribute to its bright green fluorescence.[1] However, a significant drawback of fluorescein is its susceptibility to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.[1][5] This can be a limiting factor in applications requiring long or repeated exposures, such as time-lapse microscopy.
Coumarin dyes, including this compound and its derivatives, generally exhibit moderate photostability.[4] While their intrinsic brightness, as determined by the product of their molar extinction coefficient and quantum yield, may be lower than that of fluorescein, their enhanced resistance to photobleaching can be advantageous in certain experimental setups. For instance, some engineered coumarin dyes have been shown to possess high quantum yields.[6][7]
Environmental Sensitivity
A critical consideration in the choice of a fluorescent label is its sensitivity to the local chemical environment, particularly pH. Fluorescein's fluorescence is highly dependent on pH, with a significant decrease in intensity in acidic conditions.[1] This property can be a double-edged sword; while it can be exploited for pH sensing, it can also lead to unreliable signal intensity in experiments with fluctuating pH.
The pH sensitivity of coumarin dyes is more varied. While some coumarin derivatives exhibit pH-dependent fluorescence, others, like AMCA, are largely insensitive to pH changes in the physiological range.[6][7][8] This stability can be a significant advantage for quantitative studies where a consistent fluorescent signal is paramount.
Experimental Protocols
Protein Labeling with this compound (via NHS Ester activation)
As this compound possesses a carboxylic acid group, it requires activation to react with primary amines on a protein. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester. A similar protocol has been described for the closely related 6,7-Dihydroxy-4-coumarinylacetic acid.[9]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Dye Activation:
-
Dissolve this compound, DCC/EDC, and NHS in anhydrous DMF or DMSO.
-
Incubate the mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation:
-
Add the activated coumarin-NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. The first colored fraction to elute is the labeled protein.
-
Protein Labeling with Fluorescein Isothiocyanate (FITC)
FITC is a widely used amine-reactive derivative of fluorescein.[1]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium carbonate buffer, pH 9.0, at a concentration of 2-10 mg/mL.
-
-
FITC Solution Preparation:
-
Dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL immediately before use.
-
-
Conjugation:
-
Slowly add the FITC solution to the protein solution while gently stirring. A typical starting molar ratio of FITC to protein is 10:1.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column. The first yellow-green fluorescent band to elute is the FITC-labeled protein.
-
Visualizing the Workflow and Chemistry
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for labeling proteins with amine-reactive fluorescent dyes.
Caption: Chemical reactions for labeling primary amines on proteins with a coumarin-NHS ester and FITC.
Conclusion
The choice between this compound and fluorescein for protein labeling is not a one-size-fits-all decision. Fluorescein offers exceptional brightness, making it a suitable choice for applications where signal intensity is paramount and photobleaching is less of a concern. However, its pH sensitivity requires careful consideration of the experimental conditions.
On the other hand, coumarin dyes, as represented by AMCA and inferred for this compound, provide a more photostable and pH-insensitive alternative. This makes them a robust choice for quantitative and long-term imaging studies where signal stability is critical. The requirement for activation of the carboxylic acid form of this compound adds an extra step to the protocol compared to the readily available amine-reactive forms of fluorescein.
Ultimately, the optimal fluorescent dye will depend on the specific demands of the experimental design, including the imaging modality, the duration of the experiment, and the pH of the sample environment. By carefully weighing the performance characteristics outlined in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05996A [pubs.rsc.org]
- 8. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 6,7-Dimethoxy-4-coumarinylacetic Acid and Other Blue Fluorescent Dyes
This guide provides a detailed comparison of 6,7-Dimethoxy-4-coumarinylacetic acid with other commonly used blue fluorescent dyes. The information is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques. We will delve into the photophysical properties, applications, and experimental considerations for these fluorophores.
Introduction to Blue Fluorescent Dyes
Fluorescent dyes are indispensable tools in biological and chemical research, enabling the visualization and quantification of molecules and cellular processes.[1] Blue fluorescent dyes, which are typically excited by ultraviolet (UV) or near-UV light, are widely used as nuclear counterstains, labels for biomolecules, and components of fluorescent sensors.[2][3] Coumarin-based dyes, such as this compound, represent a significant class of blue fluorophores, valued for their environmental sensitivity and strong emission.[4] This guide compares this coumarin (B35378) derivative with other popular blue dyes like DAPI and Hoechst, providing a basis for informed dye selection.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is defined by its photophysical properties, including its absorption and emission spectra, molar extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of fluorescence emission).[1][5] The following table summarizes these key parameters for this compound and other selected blue fluorescent dyes.
| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | 342[6] | 418[6] | Not Reported | Not Reported | Methanol[6] |
| DAPI (bound to DNA) | ~358 | ~461[2] | 34,000 | ~0.9 | Aqueous Buffer |
| Hoechst 33342 (bound to DNA) | ~350 | ~461 | 42,000 | ~0.4 | Aqueous Buffer |
| 7-Hydroxy-4-coumarinylacetic acid | 360[4] | 450[4] | Not Reported | Not Reported | DMSO[4] |
| 7-Methoxycoumarin-4-acetic acid | ~324[7] | ~390 | 11,820[7][8] | 0.18[7][8] | Methanol[7][8] |
| Coumarin 1 | 373[4] | 450[4] | 23,500[4] | 0.73[4] | Ethanol[4] |
Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent polarity and pH.[1][9] Data presented here are for comparative purposes, and empirical testing is recommended for specific experimental conditions.
Key Differences and Applications
This compound is a fluorescent molecule belonging to the coumarin family.[10][11][12] Its derivatives are often used as fluorescent labels and in developing probes for detecting enzyme activity, such as proteinases.[13] The acetic acid moiety provides a reactive handle for conjugation to other molecules.
DAPI (4',6-diamidino-2-phenylindole) and Hoechst dyes (e.g., Hoechst 33342) are popular nuclear counterstains that bind specifically to the minor groove of double-stranded DNA, with a preference for A-T rich regions.[2][14]
-
Cell Permeability: The primary distinction between them lies in their ability to cross cell membranes. Hoechst 33342 is cell-permeant and is therefore the preferred choice for staining the nuclei of living cells.[15][16][17] DAPI, being largely cell-impermeant, is typically used for staining fixed and permeabilized cells.[14][15][17]
-
Photostability and Toxicity: DAPI is generally considered more photostable than Hoechst dyes.[15] However, the UV excitation required for both dyes can be phototoxic to live cells, which is a critical consideration in live-cell imaging experiments.[16]
The selection of a blue fluorescent dye is dictated by the specific requirements of the experiment. The following decision tree illustrates a logical approach to choosing the appropriate dye.
Experimental Protocols
Accurate and reproducible fluorescence experiments rely on standardized protocols. Below are general methodologies for cell staining with nuclear dyes and a workflow for immunofluorescence.
Protocol 1: General Procedure for Nuclear Staining of Fixed Cells
This protocol is suitable for staining fixed, permeabilized cells with DAPI.
-
Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells again three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[17]
-
Final Washes: Wash the cells twice with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (e.g., ~360 nm excitation and ~460 nm emission).
The following diagram illustrates a typical workflow for an immunofluorescence experiment, which often includes a nuclear counterstain like DAPI or Hoechst.
Understanding the Fluorescence Phenomenon
The process of fluorescence is often visualized using a Jablonski diagram. When a fluorophore absorbs a photon of light, an electron is promoted to an excited singlet state (S₁). The molecule rapidly loses some energy through vibrational relaxation before returning to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Conclusion
The choice of a blue fluorescent dye is a critical step in experimental design. This compound and its derivatives offer versatility for labeling and probe development due to their reactive carboxylic acid group. For routine nuclear staining, DAPI and Hoechst dyes remain the standards for fixed and live cells, respectively. Understanding the distinct properties of each dye, as outlined in this guide, allows researchers to select the optimal tool for their specific application, leading to more reliable and impactful results.
References
- 1. chempep.com [chempep.com]
- 2. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 3. Physical Properties That Define Fluorescence | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. This compound BioReagent, fluorescence, = 98.0 TLC 88404-26-6 [sigmaaldrich.com]
- 7. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 8. Buy 7-Methoxycoumarin-4-acetic acid | 62935-72-2 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 11. This compound [cogershop.com]
- 12. scbt.com [scbt.com]
- 13. 6,7-Dimethoxycoumarin-4-acetic Acid | LGC Standards [lgcstandards.com]
- 14. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 15. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
A Comparative Guide to the Validation of 6,7-Dimethoxy-4-coumarinylacetic Acid as a Novel Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6,7-Dimethoxy-4-coumarinylacetic acid with established pH indicators. It includes detailed experimental protocols for its validation and presents key performance data in a comparative format. This document is intended to assist researchers in evaluating the potential of this coumarin (B35378) derivative as a fluorescent pH indicator for various scientific applications.
Introduction to this compound
This compound is a fluorescent molecule belonging to the coumarin family of compounds.[1][2][3][4][5] Coumarin derivatives are known for their potential as fluorescent probes and indicators due to their sensitivity to environmental factors, including pH.[6][7][8][9][10][11][12][13] The fluorescence of these compounds can change in intensity or wavelength in response to variations in pH, making them valuable tools for pH measurement in biological and chemical systems. This compound, with its fluorescent properties (λex ~342 nm; λem ~418 nm in methanol), presents itself as a candidate for a novel pH indicator.[2] This guide outlines the necessary steps to validate its performance against commonly used pH indicators.
Comparative Data of pH Indicators
To effectively evaluate this compound, its performance must be benchmarked against a range of standard pH indicators. The following table summarizes the key properties of several common indicators. The pKa value, the pH at which the indicator is 50% in its acidic form and 50% in its basic form, is a critical parameter that defines the useful pH range of an indicator.
| Indicator | pKa | pH Range | Color Change (Acidic to Basic) |
| Methyl Orange | 3.7 | 3.1 - 4.4 | Red to Yellow |
| Bromocresol Green | 4.7 | 3.8 - 5.4 | Yellow to Blue |
| Methyl Red | 5.1 | 4.4 - 6.2 | Red to Yellow |
| Bromothymol Blue | 7.1 | 6.0 - 7.6 | Yellow to Blue |
| Phenol Red | 7.9 | 6.8 - 8.4 | Yellow to Red |
| Phenolphthalein | 9.3 | 8.2 - 10.0 | Colorless to Pink/Fuchsia |
| Thymolphthalein | 9.9 | 9.3 - 10.5 | Colorless to Blue |
Experimental Protocols for Validation
The following protocols detail the necessary experiments to validate this compound as a pH indicator.
Determination of the pKa of this compound
Objective: To determine the acid dissociation constant (pKa) of this compound, which dictates its effective pH indicator range.
Materials:
-
This compound
-
A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers) spanning a wide pH range (e.g., pH 2 to 12)
-
Spectrofluorometer
-
pH meter
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in each of the buffer solutions to a final, constant concentration.
-
Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength (e.g., 342 nm).
-
Record the fluorescence intensity at the wavelength of maximum emission for each pH value.
-
Plot the fluorescence intensity as a function of pH.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to 50% of the maximum fluorescence change.
Determination of the pH Transition Range
Objective: To define the pH range over which this compound exhibits a discernible change in fluorescence.
Procedure:
-
Using the data from the pKa determination experiment, identify the pH range where the fluorescence intensity shows the most significant change.
-
This range is typically considered to be pKa ± 1.
-
Visually or instrumentally confirm the pH values at which the fluorescence change begins and ends.
Photostability Assessment
Objective: To evaluate the stability of the indicator's fluorescence under prolonged light exposure.
Procedure:
-
Prepare a solution of this compound in a buffer at a pH within its transition range.
-
Expose the solution to a continuous light source (similar to that used in the spectrofluorometer) for an extended period.
-
Measure the fluorescence intensity at regular intervals.
-
Plot the fluorescence intensity as a function of time. A significant decrease in intensity indicates photobleaching.
Reversibility Test
Objective: To confirm that the pH-induced change in fluorescence is reversible.
Procedure:
-
Prepare a solution of the indicator in a buffer at a pH at the lower end of its transition range and measure its fluorescence.
-
Adjust the pH of the solution to the upper end of its transition range using a small amount of a strong base (e.g., NaOH) and measure the fluorescence again.
-
Re-adjust the pH back to the original value with a strong acid (e.g., HCl) and measure the fluorescence.
-
The fluorescence intensity should return to its initial value if the indicator is reversible.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of the validation process and the general mechanism of a fluorescent pH indicator.
Caption: Experimental workflow for the validation of a new pH indicator.
Caption: General mechanism of a fluorescent pH indicator.
References
- 1. benchchem.com [benchchem.com]
- 2. ufq.unq.edu.ar [ufq.unq.edu.ar]
- 3. Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues | MDPI [mdpi.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding pH Indicators: A Guide to Chemical Detection - HSC Chemistry [hscprep.com.au]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Choosing the Right pH Indicator for Accurate Lab Results.pdf [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indicators for Acids and Bases | NIST [nist.gov]
- 12. Acid-Base Indicators [wiredchemist.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Blue Fluorophores: 6,7-Dimethoxy-4-coumarinylacetic Acid versus AMCA for Immunofluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Core Properties: A Head-to-Head Look
A summary of the key photophysical and chemical properties of 6,7-Dimethoxy-4-coumarinylacetic acid and AMCA is presented below. AMCA is a well-characterized and widely used fluorophore, known for its high quantum yield and good photostability.[1] In contrast, this compound is a less characterized coumarin (B35378) derivative, with limited publicly available data on its quantum yield and photostability in immunofluorescence applications.[1]
| Feature | This compound | AMCA (Aminomethylcoumarin acetate) |
| Excitation Maximum (λex) | ~342 nm (in methanol) | ~350 nm[1] |
| Emission Maximum (λem) | ~418 nm (in methanol) | ~450 nm[1] |
| Quantum Yield (Φ) | Not reported | ~0.91 (for AMCA azide)[1] |
| Photostability | Moderate (inferred from general coumarin properties) | High resistance to photobleaching[1] |
| pH Dependence | Fluorescence of dihydroxy-substituted coumarins is highly pH-dependent. | pH-independent fluorescence from pH 4 to 10.[1] |
| Reactive Forms for Conjugation | Carboxylic acid | Carboxylic acid, NHS ester, Maleimide, Azide.[1] |
In-Depth Analysis
AMCA stands out as a robust and reliable blue fluorophore for immunofluorescence. Its high quantum yield contributes to brighter signals, which is particularly advantageous when detecting low-abundance targets.[1] Furthermore, its high resistance to photobleaching allows for longer exposure times during image acquisition with less signal degradation.[1] The pH independence of its fluorescence is a significant benefit, ensuring stable signal intensity across a range of biological buffers and intracellular environments.[1] The availability of various reactive forms, such as NHS esters, simplifies the conjugation process to primary amines on antibodies.[1]
This compound , being a coumarin derivative, is expected to exhibit moderate brightness and photostability.[2] While a specific quantum yield is not available, other coumarin derivatives show a wide range of values, making it difficult to predict its performance without direct measurement.[3] A key consideration for dihydroxy-substituted coumarins is their pH-sensitive fluorescence.[4] This property could be a disadvantage in experiments where pH fluctuations are expected, potentially leading to inconsistent signal intensity. The carboxylic acid group requires activation, for example with EDC and NHS, to enable conjugation to antibodies.[5]
Experimental Workflows and Protocols
To aid in the practical application of these fluorophores, detailed experimental protocols for antibody conjugation and immunofluorescence staining are provided below.
Diagram: General Immunofluorescence Workflow
Caption: A typical indirect immunofluorescence workflow.
Protocol 1: Antibody Conjugation
This protocol provides a general method for conjugating amine-reactive fluorophores to antibodies. For this compound, the carboxylic acid must first be activated to an NHS ester. For AMCA, a pre-activated NHS ester is commonly available.
Materials:
-
Antibody (purified, in an amine-free buffer, e.g., PBS)
-
This compound or AMCA-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (for this compound)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Fluorophore Preparation:
-
For AMCA-NHS ester: Prepare a 10 mg/mL stock solution in anhydrous DMSO.
-
For this compound (Activation):
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 10 mg/mL each.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 1 hour at room temperature in the dark to generate the NHS ester.
-
-
-
Antibody Preparation:
-
Dissolve the antibody in the Conjugation Buffer to a concentration of 1-2 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add the dissolved and activated fluorophore at a molar excess (a typical starting point is a 10:1 to 20:1 molar ratio of dye to antibody).[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unreacted fluorophore and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the conjugated antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the fluorophore.
-
Protocol 2: Immunofluorescence Staining
This is a general protocol for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary Antibody (specific to the target antigen)
-
Fluorophore-conjugated Secondary Antibody (e.g., anti-mouse IgG conjugated with your custom-labeled antibody)
-
Mounting Medium (with or without antifade reagent)
Procedure:
-
Cell Fixation:
-
Rinse the coverslips with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the coverslips with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the coverslips with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with the appropriate filter set for the chosen fluorophore (e.g., a DAPI filter set).
-
Conclusion
For researchers prioritizing signal brightness, photostability, and experimental reproducibility, AMCA is the recommended choice based on currently available data. Its well-documented high quantum yield and resistance to photobleaching make it a reliable tool for a wide range of immunofluorescence applications.[1]
This compound may be a suitable alternative, particularly in endpoint assays where photobleaching is less of a concern. However, its potential pH sensitivity and the lack of comprehensive performance data necessitate careful optimization and validation for each specific application. Researchers choosing this fluorophore should be prepared to characterize its performance in their experimental system.
References
A Comparative Performance Analysis: 6,7-Dimethoxy-4-coumarinylacetic acid versus Cy5
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based applications, the judicious selection of a fluorophore is critical to experimental success. This guide provides a comprehensive comparison of two widely used fluorescent dyes: 6,7-Dimethoxy-4-coumarinylacetic acid, a blue-emitting coumarin (B35378) derivative, and Cyanine5 (Cy5), a far-red emitting cyanine (B1664457) dye. This analysis is designed to equip researchers with the necessary data and protocols to make an informed decision based on the specific demands of their research.
Quantitative Data Summary
The performance of a fluorophore is fundamentally defined by its photophysical properties. The following table summarizes the key quantitative data for this compound and Cy5.
| Property | This compound | Cy5 |
| Excitation Maximum (λex) | ~342 nm (in methanol) | ~649-651 nm[1][2] |
| Emission Maximum (λem) | ~418 nm (in methanol) | ~667-670 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~11,820 cm⁻¹M⁻¹ (for 7-Methoxycoumarin-4-acetic acid) | ~250,000 cm⁻¹M⁻¹[1] |
| Fluorescence Quantum Yield (Φ) | ~0.18 (for 7-Methoxycoumarin-4-acetic acid) | ~0.27[1][3] |
| Color | Blue | Far-Red |
Detailed Performance Comparison
Beyond the fundamental photophysical properties, the practical performance in experimental settings is a key determinant of a fluorophore's utility.
Brightness: The brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield. Cy5 is renowned for its exceptionally high molar extinction coefficient, which makes it a very bright dye. In contrast, coumarin derivatives generally possess lower molar extinction coefficients, suggesting that Cy5 is significantly brighter than this compound.
Environmental Sensitivity: The fluorescence of coumarin derivatives can be sensitive to the local environment, including solvent polarity and pH. This property can be advantageous for developing specific biosensors but may be a drawback in standard labeling applications where consistent fluorescence is required. Cy5, on the other hand, exhibits fluorescence that is relatively insensitive to pH within the physiological range.
Signal-to-Noise Ratio: A significant advantage of far-red dyes like Cy5 is the minimal autofluorescence of biological specimens in this spectral region. This leads to a higher signal-to-noise ratio, which is particularly beneficial for imaging applications in complex biological samples like tissues. The blue emission of this compound falls into a spectral region where cellular autofluorescence is more pronounced, potentially leading to lower signal-to-noise ratios.
Experimental Protocols
Detailed methodologies for common applications are provided below.
Protocol 1: Protein Labeling
Labeling of Proteins with this compound (via NHS Ester)
This protocol is adapted for this compound from a method for a structurally similar coumarin derivative.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Activation of the Dye:
-
Dissolve this compound, DCC (or EDC), and NHS in a molar ratio of 1:1.2:1.2 in a minimal amount of anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS ester.
-
-
Conjugation to Protein:
-
Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Slowly add the activated coumarin-NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 moles of dye per mole of protein.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The degree of labeling can be determined spectrophotometrically.
-
Labeling of Antibodies with Cy5 (via NHS Ester)
Materials:
-
Cy5-NHS ester
-
Antibody to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.
-
Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, slowly add the dissolved Cy5-NHS ester. A common starting point is a 10-fold molar excess of dye to antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugated antibody from free dye using a gel filtration column equilibrated with PBS.
-
Collect the colored, protein-containing fractions. The degree of labeling can be determined by measuring the absorbance at 280 nm and ~650 nm.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody (e.g., anti-mouse IgG labeled with the coumarin or Cy5)
-
Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Signaling Pathway Example: Generic Kinase Cascade
The following diagram illustrates a generic kinase signaling pathway that could be studied using immunofluorescence with antibodies targeting phosphorylated proteins.
Caption: A generic kinase signaling cascade initiated by ligand binding.
Experimental Workflow: Immunofluorescence Staining
The following diagram outlines the key steps in an indirect immunofluorescence staining protocol.
Caption: Workflow for indirect immunofluorescence staining of cells.
References
A Comparative Guide to Alternative Fluorescent Probes for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient measurement of enzyme activity is paramount in basic research and drug discovery. While traditional colorimetric and radioactive assays have been staples in the field, fluorescent probes offer significant advantages in sensitivity, safety, and amenability to high-throughput screening. This guide provides an objective comparison of various fluorescent probes for enzymatic assays, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs. We will delve into alternatives to commonly used probes, focusing on their underlying mechanisms, performance metrics, and ideal applications.
Principles of Fluorescent Enzymatic Assays
Fluorescent assays for enzyme activity typically rely on a change in the fluorescence properties of a probe upon enzymatic modification. This can manifest as an increase or decrease in fluorescence intensity, a shift in the excitation or emission wavelength, or a change in fluorescence lifetime or polarization. The design of these probes often incorporates a recognition motif for the target enzyme and a fluorophore whose properties are altered upon substrate conversion.
Below is a generalized workflow for a fluorescence-based enzymatic assay.
Caption: A generalized workflow for a fluorescence-based enzymatic assay.
Comparison of Fluorescent Probes for Protease Assays
Proteases are a major class of enzymes involved in numerous physiological and pathological processes, making them key drug targets. A variety of fluorescent probes have been developed to assay their activity.
Quantitative Comparison of Protease Probes
| Probe Type | Principle | Typical Ex/Em (nm) | Advantages | Disadvantages |
| FITC-Casein | Quenched fluorescent substrate. Proteolytic cleavage relieves quenching, leading to increased fluorescence.[1][2][3] | 490 / 525[1] | Broad-spectrum protease detection, simple mix-and-read format.[1] | Low specificity, potential for high background fluorescence.[4] |
| Rhodamine 110-based | Bis-amide derivatives of rhodamine 110 are non-fluorescent until cleaved by a protease to release the highly fluorescent rhodamine 110. | ~499 / 521 | High sensitivity due to the large fluorescence increase upon cleavage. | Substrate sequence dictates specificity. |
| FRET-based Peptides | A donor fluorophore and a quencher moiety are linked by a protease-specific peptide. Cleavage separates the pair, restoring donor fluorescence.[5] | Varies with FRET pair | High specificity, suitable for continuous monitoring and in vivo imaging.[5] | Requires careful design of the peptide sequence and FRET pair.[5] |
| Near-Infrared (NIR) Probes | Enzyme-activated probes with emission in the NIR spectrum (650-900 nm).[6][7][8] | >650 / >700 | Reduced autofluorescence from biological samples, deeper tissue penetration for in vivo imaging.[6] | May require specialized imaging equipment. |
Experimental Protocol: General Fluorometric Protease Assay using FITC-Casein
This protocol is a generalized procedure based on commercially available kits.[1][2][3]
Materials:
-
Protease sample (e.g., cell lysate, purified enzyme)
-
FITC-Casein Substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1X working solution of the Assay Buffer.
-
Reconstitute the FITC-Casein Substrate according to the manufacturer's instructions to create a stock solution.
-
Dilute the FITC-Casein stock solution to the final working concentration in the 1X Assay Buffer immediately before use.
-
Pipette 50 µL of your protease samples and controls (positive control with a known protease like trypsin, and a negative control/substrate background with assay buffer only) into the wells of the 96-well plate.[1]
-
Initiate the reaction by adding 50 µL of the diluted FITC-Casein substrate solution to each well.[1]
-
Mix the contents of the plate gently for a few seconds. Avoid vigorous mixing to prevent high background fluorescence.
-
Incubate the plate at room temperature or 37°C , protected from light.
-
Measure the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm using a fluorescence plate reader.[1] Measurements can be taken kinetically over time or as an endpoint reading after a fixed incubation period (e.g., 30-60 minutes).
-
Calculate Protease Activity: The increase in fluorescence intensity is directly proportional to the protease activity.
Comparison of Fluorescent Probes for Kinase Assays
Protein kinases are another critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Signaling Pathway Example: A Generic Kinase Cascade
Caption: A simplified generic kinase signaling cascade.
Quantitative Comparison of Kinase Probes
| Probe Type | Principle | Typical Ex/Em (nm) | Advantages | Disadvantages |
| Sox-based Peptides | A peptide substrate containing the fluorescent amino acid sulfonamido-oxine (Sox). Phosphorylation leads to chelation-enhanced fluorescence in the presence of Mg2+.[9][10][11] | 360 / 482[9] | Continuous, quantitative assay format; applicable to purified enzymes and cell lysates.[11] | Requires synthesis of a specific peptide substrate for each kinase. |
| ADP Detection Assays | Coupled enzyme reactions detect the production of ADP, a universal product of kinase reactions. The final step often produces a fluorescent product. | ~530 / 590 | Universal for all kinases, highly sensitive. | Indirect method, susceptible to interference from compounds that affect the coupling enzymes. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer. A donor (e.g., Europium chelate) and an acceptor fluorophore are brought into proximity by a phosphorylation-dependent binding event (e.g., using a phospho-specific antibody). | Donor Ex: ~340, Em: ~615Acceptor Em: ~665 | High signal-to-background ratio, robust and reproducible.[12] | Requires specific antibodies and a TR-FRET compatible plate reader.[12] |
| Fluorescence Polarization (FP) | A small fluorescently labeled peptide substrate tumbles rapidly in solution (low polarization). Upon phosphorylation and binding to a larger antibody, the tumbling slows, increasing the polarization.[13] | Varies with fluorophore | Homogeneous, mix-and-read format.[13] | Lower sensitivity compared to TR-FRET, requires a specific antibody. |
Experimental Protocol: General Fluorometric Kinase Assay using a Sox-based Peptide
This protocol is based on the principles described for Sox-containing fluorescent peptide substrates.[9]
Materials:
-
Purified kinase
-
Sox-containing peptide substrate specific for the kinase
-
Kinase Assay Buffer (e.g., HEPES buffer containing MgCl2, DTT, and BSA)
-
ATP solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Kinase Assay Buffer and ensure all components are at their final desired concentrations.
-
Prepare solutions of the kinase, Sox-peptide substrate, and ATP.
-
In a 96-well plate, add the Assay Buffer, kinase, and Sox-peptide substrate to the appropriate wells. Include controls such as a no-enzyme control and a no-substrate control.
-
Equilibrate the plate to the desired reaction temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding ATP to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader and begin monitoring the fluorescence kinetically with excitation at ~360 nm and emission at ~482 nm.[9]
-
Record the fluorescence intensity over time. The initial rate of the reaction is determined from the linear portion of the fluorescence increase versus time plot.
-
Data Analysis: The rate of fluorescence increase is proportional to the kinase activity. Kinetic parameters such as Km and Vmax can be determined by varying the substrate and ATP concentrations.
Novel and Alternative Probes: The Advent of Near-Infrared (NIR) Technology
A significant advancement in fluorescent probe technology is the development of probes that excite and emit in the near-infrared (NIR) spectrum (650–900 nm).[6][7][8]
Advantages of NIR Probes:
-
Reduced Autofluorescence: Biological tissues and cellular components have minimal autofluorescence in the NIR window, leading to a higher signal-to-background ratio.[6]
-
Deeper Tissue Penetration: NIR light can penetrate deeper into tissues compared to visible light, enabling more sensitive in vivo imaging.[6]
-
Lower Phototoxicity: The lower energy of NIR light reduces photodamage to cells and tissues during imaging.
These probes are often designed based on "turn-on" mechanisms where the probe is initially non-fluorescent and becomes fluorescent upon enzymatic cleavage.[6] For example, a NIR fluorophore can be quenched by a recognition moiety that is cleaved by the target enzyme, thereby restoring fluorescence.
Experimental Protocol: In Vitro NIR Fluorescent Probe Enzymatic Assay
This is a generalized protocol for an enzyme-activatable NIR probe.
Materials:
-
Target enzyme
-
NIR fluorescent probe
-
Assay Buffer (e.g., PBS or Tris-HCl, may contain a small percentage of DMSO for probe solubility)
-
96-well black microplate
-
Fluorescence microplate reader with NIR capabilities
Procedure:
-
Prepare stock solutions of the enzyme and the NIR probe. The probe may need to be dissolved in an organic solvent like DMSO first before being diluted in the aqueous assay buffer.
-
In a 96-well plate, add the assay buffer and the enzyme.
-
Add the NIR probe to initiate the reaction. Include a control without the enzyme to measure background fluorescence.
-
Incubate at 37°C , protected from light.
-
Measure the fluorescence intensity at the appropriate NIR excitation and emission wavelengths for the specific probe.
-
Analyze the data: The increase in NIR fluorescence corresponds to the enzymatic activity.
Conclusion
The landscape of fluorescent probes for enzymatic assays is continually evolving, offering researchers a powerful and diverse toolkit. While classic probes like FITC-casein provide a simple, broad-spectrum solution, more advanced alternatives such as FRET-based peptides and Sox-containing substrates offer higher specificity and quantitative power. The emergence of NIR probes is particularly exciting for in vivo applications, promising deeper tissue imaging with higher sensitivity. The choice of the optimal probe will depend on the specific enzyme of interest, the required sensitivity and specificity, and the experimental context, ranging from high-throughput screening of compound libraries to real-time imaging in living organisms. This guide provides a starting point for navigating these choices, with the provided protocols offering a framework for practical implementation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activatable Molecular Systems Using Homologous Near-Infrared Fluorescent Probes for Monitoring Enzyme Activities In Vitro, In Cellulo, and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on NIR Fluorescent Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress on NIR Fluorescent Probes for Enzymes [mdpi.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Quantum Yield of 6,7-Dimethoxy-4-coumarinylacetic acid and Standard Dyes
For researchers and professionals in drug development and scientific research, the selection of a suitable fluorescent probe is paramount for the accuracy and sensitivity of experimental assays. 6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule with potential applications where its specific photophysical properties can be advantageous.[1] This guide provides a comparative analysis of its expected fluorescence characteristics against commonly used standard fluorescent dyes, offering a framework for its experimental evaluation.
Comparative Data of Standard Fluorescent Dyes
The performance of a fluorescent molecule is best understood in the context of established standards. The following table summarizes the fluorescence quantum yields (Φ) of three widely used standard dyes: Rhodamine 6G, Fluorescein (B123965), and Coumarin (B35378) 153. These dyes are often used as benchmarks in fluorescence spectroscopy due to their high and well-documented quantum yields in various solvents.
| Standard Dye | Solvent | Fluorescence Quantum Yield (Φ) |
| Rhodamine 6G | Ethanol | ~0.95[4][5] |
| Fluorescein | 0.1 N NaOH | 0.925[5] |
| Ethanol (neutral) | 0.79[6][7] | |
| Coumarin 153 | Ethanol | 0.544[8] |
| Water | 0.11[9] |
Experimental Protocol for Relative Fluorescence Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method.[3] This technique involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. The following protocol provides a step-by-step guide for the experimental determination of the quantum yield of this compound.
1. Materials and Instruments:
-
Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Analyte Solution: A dilute solution of this compound in a suitable solvent (e.g., ethanol, water).
-
Standard Solution: A dilute solution of a well-characterized fluorescence standard with a known quantum yield (e.g., Rhodamine 6G, Fluorescein, or Coumarin 153) in the same solvent as the analyte.
2. Procedure:
-
Solvent Selection: Choose a solvent in which both the sample and the standard are soluble and that does not absorb light at the excitation and emission wavelengths.
-
Preparation of Solutions: Prepare a series of dilute solutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the resulting lines for both the analyte (GradX) and the standard (GradST).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the analyte (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the analyte and standard, respectively.
-
ηX and ηST are the refractive indices of the analyte and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
References
- 1. This compound BioReagent, suitable for fluorescence, ≥98.0% (TLC) | 88404-26-6 [sigmaaldrich.com]
- 2. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 3. benchchem.com [benchchem.com]
- 4. omlc.org [omlc.org]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 7. Fluorescein [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Evaluating 6,7-Dimethoxy-4-coumarinylacetic acid: A Comparative Guide Based on Structurally Related Coumarins
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the potential performance of 6,7-Dimethoxy-4-coumarinylacetic acid in various cell lines. Due to a lack of direct experimental data on the biological activities of this specific compound in the scientific literature, this analysis is based on the performance of structurally similar coumarin (B35378) derivatives. The primary application of this compound noted in available literature is as a fluorescent molecule and probe.[1][2]
Coumarins, a diverse class of naturally occurring and synthetic compounds, are recognized for their broad pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities.[3][4][5] The biological effects of coumarin derivatives are often dictated by the specific substitutions on their core benzopyrone structure.[3][4] This guide will explore the known cellular effects of coumarins with similar substitution patterns to this compound to infer its potential activities.
Performance Comparison of Related Coumarin Derivatives
To provide a framework for evaluating this compound, the following tables summarize the cytotoxic and anti-inflammatory activities of various coumarin derivatives in different cell lines.
Table 1: Cytotoxic Activity of Coumarin Derivatives in Cancer Cell Lines
| Compound/Alternative | Cell Line(s) | IC50/LD50 Value | Reference |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 µM (LD50) | [3][6] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 µM (LD50) | [3][6] |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 89.3 µM (LD50) | [3][6] |
| Coumarin-triazole hybrid 5h | T47D (Breast Cancer) | Potent antiproliferative agent | [7] |
| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin | HL60 (Leukemia) | 8.09 µM (IC50) | [8] |
| (2E)-3-bromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate | HepG2 (Liver Cancer) | 13.14 µM (IC50) | [8] |
| Taxol (Reference Drug) | MCF-7 (Breast Cancer) | 0.05 µM (IC50) | [9] |
Table 2: Anti-inflammatory Activity of Coumarin Derivatives
| Compound/Alternative | Cell Line | Key Anti-inflammatory Effects | Reference |
| 4-Hydroxy-7-methoxycoumarin | RAW264.7 (Macrophage) | Inhibition of NO and PGE2 production | [10] |
| Coumarin | RAW264.7 (Macrophage) | Inhibition of IL-6, IL-1β, PGE2, and NO production | [5] |
| 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins | RAW264.7 (Macrophage) | Inhibition of NO production | [11] |
| 4-Hydroxycoumarin | Animal Model | Reduction of paw edema and TNF-α levels | [12] |
Potential Signaling Pathways
Coumarin derivatives exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound are unknown, studies on related compounds suggest potential involvement of pathways like MAPK.[13] A generalized signaling pathway for the anti-cancer activity of some coumarins is depicted below.
Caption: Generalized signaling pathway for the anti-cancer effects of some coumarin derivatives.
Experimental Protocols
The evaluation of the cytotoxic and anti-inflammatory effects of coumarin derivatives typically involves a series of well-established in vitro assays.
Cell Viability and Cytotoxicity Assays
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the crystal violet dye-binding assay.[3][6]
Experimental Workflow for Cytotoxicity Screening
Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Anti-inflammatory Assays
To evaluate anti-inflammatory properties, cell lines such as RAW264.7 murine macrophages are often used. These cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of the test compound on the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6) is then measured.
Key Steps in Anti-inflammatory Assays:
-
Cell Culture and Seeding: RAW264.7 cells are cultured and seeded in appropriate plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound.
-
Stimulation: Inflammation is induced by adding LPS.
-
Measurement of Inflammatory Mediators:
-
NO Production: Measured in the culture supernatant using the Griess reagent.
-
PGE2 and Cytokine Levels: Quantified using ELISA kits.
-
-
Cell Viability: A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion
While direct experimental evidence for the biological activity of this compound in cell lines is currently lacking, the extensive research on structurally related coumarin derivatives provides a strong basis for predicting its potential as a bioactive compound. The presence of methoxy (B1213986) groups at the 6 and 7 positions is a common feature in many biologically active coumarins.
Based on the available data for analogous compounds, it is plausible that this compound could exhibit anti-proliferative and anti-inflammatory properties. However, empirical testing is essential to confirm these potential activities and to determine its efficacy and mechanism of action in various cell lines. Researchers are encouraged to perform cytotoxicity and anti-inflammatory screenings using the standardized protocols outlined in this guide to elucidate the biological performance of this specific coumarin derivative.
References
- 1. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]
- 2. scbt.com [scbt.com]
- 3. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-proliferation, apoptosis induction in breast cancer cells, and aromatase inhibition of coumarin-triazole hybrids: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoromethylornithine antagonizes taxol cytotoxicity in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study[v1] | Preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Assessment of Antibody-Coumarin Conjugates
For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-drug conjugates (ADCs) is paramount to their safety and efficacy. This guide provides a comparative framework for the cross-reactivity assessment of antibody-coumarin conjugates, offering insights into experimental methodologies, data interpretation, and potential off-target considerations.
The conjugation of coumarin (B35378) derivatives to monoclonal antibodies, while promising for various therapeutic and diagnostic applications, necessitates a thorough evaluation of potential cross-reactivity. Off-target binding can lead to unforeseen toxicity and diminished therapeutic efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive preclinical safety assessments, including tissue cross-reactivity (TCR) studies, before advancing to clinical trials.
Comparative Analysis of Cross-Reactivity
The assessment of cross-reactivity involves a multi-faceted approach, employing a range of immunoassays to determine the binding specificity of the antibody-coumarin conjugate. Below is a summary of hypothetical quantitative data from key assessment methods, comparing two different antibody-coumarin conjugates against a panel of related and unrelated compounds.
| Compound Tested | Antibody-Coumarin Conjugate A | Antibody-Coumarin Conjugate B |
| Target Antigen | 100% | 100% |
| Coumarin | <0.1% | <0.2% |
| 7-Hydroxycoumarin | 25% | 15% |
| Warfarin | <0.1% | <0.1% |
| Unrelated Control Protein | <0.01% | <0.01% |
Table 1: Comparative cross-reactivity of two hypothetical antibody-coumarin conjugates as determined by competitive ELISA. The data represents the percentage of cross-reactivity relative to the target antigen.
| Cell Line | Antibody-Coumarin Conjugate A (% Positive Cells) | Antibody-Coumarin Conjugate B (% Positive Cells) |
| Target-Expressing Cells | 98% | 99% |
| Control Cell Line 1 | 2% | 1.5% |
| Control Cell Line 2 | 1.8% | 1.2% |
Table 2: Comparative off-target binding of two hypothetical antibody-coumarin conjugates assessed by flow cytometry on target-expressing and control cell lines.
| Analyte | Antibody-Coumarin Conjugate A (K D , M) | Antibody-Coumarin Conjugate B (K D , M) |
| Target Antigen | 1 x 10 -9 | 1.2 x 10 -9 |
| 7-Hydroxycoumarin | 5 x 10 -6 | 8 x 10 -6 |
| Unrelated Control Protein | No Binding Detected | No Binding Detected |
Table 3: Comparative binding kinetics of two hypothetical antibody-coumarin conjugates to the target antigen and a potential cross-reactive coumarin derivative, as measured by surface plasmon resonance (SPR). K D represents the equilibrium dissociation constant.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cross-reactivity assessment.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
The gold standard for preclinical safety assessment, TCR studies evaluate the binding of an antibody-coumarin conjugate to a comprehensive panel of normal human tissues.
Protocol:
-
Tissue Preparation: A panel of 30-40 different fresh-frozen human tissues obtained from at least three unrelated donors is sectioned. The use of frozen tissues is recommended to preserve antigenicity.
-
Antibody Incubation: Tissue sections are incubated with the antibody-coumarin conjugate at multiple concentrations, typically a low and a high dose, to distinguish between specific and non-specific binding.
-
Detection: The bound conjugate is detected using an anti-human IgG secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
Analysis: A pathologist evaluates the staining pattern, intensity, and cellular localization of binding in each tissue.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the cross-reactivity of the antibody-coumarin conjugate with structurally related molecules.
Protocol:
-
Plate Coating: A microtiter plate is coated with the target antigen.
-
Competitive Binding: The antibody-coumarin conjugate is pre-incubated with various concentrations of the test compounds (e.g., different coumarin derivatives) before being added to the coated plate.
-
Detection: The amount of antibody-coumarin conjugate bound to the plate is detected using an enzyme-linked secondary antibody.
-
Data Analysis: The concentration of each test compound that causes 50% inhibition of the signal (IC50) is determined, and the percent cross-reactivity is calculated relative to the target antigen.
Flow Cytometry
Flow cytometry is employed to assess off-target binding to non-target cells.
Protocol:
-
Cell Preparation: Single-cell suspensions of target-expressing and control cell lines are prepared.
-
Antibody Incubation: Cells are incubated with the fluorescently labeled antibody-coumarin conjugate or the conjugate followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Analysis: The percentage of positively stained cells and the mean fluorescence intensity are quantified to determine the extent of binding.
Surface Plasmon Resonance (SPR)
SPR provides quantitative data on binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Chip Preparation: The target antigen is immobilized on a sensor chip.
-
Analyte Injection: The antibody-coumarin conjugate is flowed over the sensor chip at various concentrations.
-
Data Collection: The change in the refractive index at the sensor surface, which is proportional to the amount of bound conjugate, is measured in real-time.
-
Kinetic Analysis: Association (k a ), dissociation (k d ), and equilibrium dissociation (K D ) constants are calculated from the sensorgrams.
Visualizing Workflows and Pathways
To better understand the experimental process and potential biological implications, the following diagrams illustrate a typical cross-reactivity assessment workflow and a hypothetical signaling pathway that could be inadvertently affected by off-target binding.
Conclusion
A rigorous and multi-pronged approach to cross-reactivity assessment is indispensable in the development of safe and effective antibody-coumarin conjugates. By combining in silico analysis, a battery of immunoassays, and comprehensive tissue cross-reactivity studies, researchers can gain a clear understanding of the conjugate's specificity profile. This detailed evaluation not only satisfies regulatory requirements but also provides critical insights into the potential for off-target toxicities, ultimately guiding the selection of the most promising candidates for clinical development.
A Comparative Analysis of the Photostability of Coumarin Derivatives Under Laser Illumination
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact the quality and reliability of experimental data. Among the key performance indicators of a fluorescent probe, photostability—its resistance to photochemical destruction under illumination—is paramount for applications requiring long-term imaging or quantitative analysis. This guide provides an objective comparison of the photostability of several coumarin (B35378) derivatives, supported by quantitative experimental data and detailed experimental protocols.
Coumarin derivatives are a widely utilized class of fluorophores valued for their high fluorescence quantum yields and sensitivity to their microenvironment.[1] However, their performance in applications involving intense or prolonged laser illumination is critically dependent on their inherent photostability. This guide offers a comparative overview of the photostability of different coumarin derivatives to aid researchers in selecting the optimal probe for their specific experimental needs.
Quantitative Photostability Data
The photostability of a fluorescent molecule can be quantified by its photobleaching quantum yield (φb), which represents the probability that a molecule will be photochemically altered after absorbing a single photon. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the photobleaching quantum yields for a selection of coumarin derivatives. It is important to note that these values can be influenced by the experimental conditions, such as the solvent and the presence of oxygen.[1][2]
| Coumarin Derivative | Photobleaching Quantum Yield (φb) x 10⁻⁶ | Relative Photostability |
| Coumarin 120 | 120 | Low |
| Coumarin 307 | 250 | Low |
| Coumarin 1 | 500 | Very Low |
| Coumarin 343 | Not Quantified (Moderate) | Moderate |
| Coumarin 6 | Not Quantified (Moderate) | Moderate |
Note: The data for Coumarin 1, 120, and 307 are derived from studies conducted under standardized aqueous conditions, allowing for direct comparison.[2] The photostability for Coumarin 343 and Coumarin 6 is described qualitatively as moderate in the literature.[3][4]
In comparison to other classes of dyes, such as rhodamines, some coumarin derivatives exhibit lower photostability. For instance, Rhodamine 123 and Tetramethylrhodamine (TMR) have been reported to have photobleaching quantum yields of 0.3 x 10⁻⁶ and 0.4 x 10⁻⁶, respectively, indicating significantly higher photostability than the coumarin derivatives listed in the table.[2][5] However, chemical modifications to the coumarin backbone, such as sulfonation in the case of Alexa Fluor 350 (a sulfonated coumarin derivative), can significantly enhance photostability.[3]
Experimental Protocols
Accurate assessment of fluorescent probe photostability is crucial for selecting the appropriate reagent for a given experiment.[4] Below are detailed methodologies for key experiments used to quantify and compare the photostability of fluorescent probes.
Protocol 1: Determination of Photobleaching Quantum Yield (φb)
This protocol outlines a "cell-bleaching" method for quantifying the photostability of fluorescent probes in solution.[2]
Objective: To determine the photobleaching quantum yield (φb) of a fluorescent probe by measuring the decay of its fluorescence intensity under continuous illumination.
Materials:
-
Fluorescent dye of interest
-
Appropriate solvent (e.g., aqueous buffer)
-
Quartz cuvette
-
Spectrofluorometer with a continuous wave (CW) laser excitation source
-
Stir bar and magnetic stirrer
-
Photodiode power meter
Procedure:
-
Solution Preparation: Prepare a solution of the fluorescent dye in the desired solvent at a concentration where the absorbance at the excitation wavelength is between 0.01 and 0.05. This low concentration helps to minimize inner filter effects.
-
Instrumentation Setup:
-
Place the quartz cuvette containing the dye solution and a stir bar into the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength to the fluorescence maximum of the dye.
-
Ensure the magnetic stirrer is on to ensure uniform illumination of the sample.
-
-
Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity (F₀) of the solution before significant photobleaching has occurred.
-
Photobleaching: Continuously illuminate the sample with the excitation laser at a constant power. Record the fluorescence intensity (F(t)) at regular time intervals over a period sufficient to observe a significant decrease in fluorescence.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
The decay in fluorescence can often be fitted to a single exponential decay function to determine the photobleaching rate constant (kₑ).
-
The photobleaching quantum yield (φb) can then be calculated using the determined rate constant, the molar absorption coefficient of the dye, and the photon flux of the excitation source.
-
Protocol 2: Comparative Photobleaching Rate in Cellular Imaging
This protocol outlines a standard procedure for measuring and comparing the photobleaching rates of different fluorescent probes in a cellular context.[4]
Objective: To quantify the rate of fluorescence decay of different probes under continuous illumination in a cellular environment.
Materials:
-
Live or fixed cells expressing the fluorescent probes or stained with the fluorescent dyes of interest.
-
Fluorescence microscope (confocal or widefield) equipped with a suitable laser line and filter sets.
-
Imaging software capable of time-lapse acquisition.
Procedure:
-
Sample Preparation: Prepare the cells on a microscope slide or dish suitable for imaging.
-
Image Acquisition Setup:
-
Select the appropriate objective lens for the desired magnification.
-
Choose the excitation and emission filters that match the spectral properties of the coumarin probe.
-
Adjust the focus to obtain a sharp image of the cells.
-
Set the laser power and exposure time to obtain a good signal-to-noise ratio while minimizing initial photobleaching.
-
-
Time-Lapse Imaging:
-
Select a region of interest containing the fluorescently labeled cells.
-
Acquire a time-lapse series of images with continuous laser illumination at a constant power.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂), the time at which the fluorescence intensity drops to 50% of its initial value, can be determined from the curve. A longer half-life indicates greater photostability.
-
Logical Workflow for Photostability Assessment
The following diagram illustrates the logical workflow for assessing the photostability of coumarin derivatives, from sample preparation to data analysis and comparison.
Caption: Workflow for assessing the photostability of coumarin derivatives.
Conclusion
The photostability of coumarin derivatives can vary significantly, influencing their suitability for different fluorescence-based applications. While some common coumarins exhibit relatively low photostability compared to other dye families, structural modifications can lead to derivatives with enhanced performance. By carefully considering the quantitative data and employing standardized experimental protocols, researchers can make informed decisions in selecting the most appropriate coumarin derivative for their imaging and sensing experiments, ultimately leading to more robust and reliable scientific findings.
References
Safety Operating Guide
Proper Disposal of 6,7-Dimethoxy-4-coumarinylacetic Acid: A Guide for Laboratory Professionals
The proper disposal of 6,7-Dimethoxy-4-coumarinylacetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for its disposal, emphasizing safety and operational best practices for researchers, scientists, and drug development professionals. All chemical waste must be managed through an approved hazardous waste program.[1]
Immediate Safety and Handling
Key Hazard Information (Inferred from Related Compounds)
| Hazard Statement | Description | GHS Code (Anticipated) |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin. | H301 + H311 |
| Skin Irritation | Causes skin irritation.[2] | H315 |
| Eye Irritation | Causes serious eye irritation.[2] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[2] | H335 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][3][4]
1. Waste Collection and Containerization:
-
Solid Waste: Collect dry, chemically contaminated lab trash, such as absorbent paper, gloves, and wipes, in a designated, clearly labeled hazardous waste container.[5] This waste should be double-bagged in clear plastic bags to allow for visual inspection.[5] The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-on cap.[5][8] The container must be compatible with the chemical and any solvents used.[6]
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag.[1] The label must include the full chemical name "this compound," the quantity, the date of waste generation, and the principal investigator's contact information.[1] The words "Hazardous Waste" must be clearly visible.[1]
2. Storage of Chemical Waste:
-
Segregation: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8] Incompatible waste streams, such as acids and bases, must be segregated in separate secondary containment bins.[5][7]
-
Containment: All waste containers must be kept in secondary containment to capture any potential leaks or spills.[5] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[5]
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[5][8]
3. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Documentation: Complete any required hazardous waste disposal forms, providing a detailed list of the chemical constituents and their quantities.[1]
4. Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, contain and clean up the spill using an absorbent material.
-
Collect all contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[2]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. nswai.org [nswai.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 6,7-Dimethoxy-4-coumarinylacetic acid
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information for the use of 6,7-Dimethoxy-4-coumarinylacetic acid, a fluorescent molecule often utilized in various biochemical assays. Adherence to these protocols is critical for personal safety and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. Gloves should be inspected for tears or punctures before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask). | Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of fine dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
1. Preparation:
-
Designated Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
2. Handling the Compound:
-
Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.
-
Weighing: If weighing the solid, do so within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] The compound is also light-sensitive and should be protected from light.[1]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect any waste solid, contaminated absorbent paper, or used PPE in a designated and clearly labeled hazardous waste container.[2] The container must be kept securely closed.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour down the drain. [3][4]
2. Decontamination:
-
Thoroughly decontaminate all glassware, spatulas, and work surfaces that have come into contact with the chemical. A common procedure is to rinse with a suitable solvent (such as ethanol) to dissolve the compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.[4]
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2] Follow all local, regional, and national regulations for hazardous waste disposal.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.
Caption: Chemical Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
